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  • Product: N'-tert-butyl-N-nitroguanidine
  • CAS: 110499-10-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N'-tert-Butyl-N-nitroguanidine: A Comprehensive Technical Guide

Executive Summary N'-tert-butyl-N-nitroguanidine (CAS 110499-10-0) is a highly functionalized, nitrogen-rich aliphatic compound utilized extensively as a building block in the synthesis of neonicotinoid-like agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-tert-butyl-N-nitroguanidine (CAS 110499-10-0) is a highly functionalized, nitrogen-rich aliphatic compound utilized extensively as a building block in the synthesis of neonicotinoid-like agrochemicals, energetic materials, and specialized pharmaceutical intermediates. Characterized by its molecular formula C5H12N4O2 and a monoisotopic mass of 160.10 Da, this compound features a sterically hindered tert-butyl group adjacent to a highly delocalized nitroguanidine pharmacophore . This whitepaper provides an in-depth, mechanistically grounded guide to its synthesis, critically evaluating scalable routes, detailing self-validating experimental protocols, and establishing robust analytical frameworks for researchers and process chemists.

Mechanistic Rationale & Synthetic Strategies

The synthesis of N-alkyl-N'-nitroguanidines fundamentally relies on the nucleophilic substitution of the amino or alkylthio groups on a guanidine core. Due to the strong electron-withdrawing nature of the nitro group, the guanidino carbon is highly electrophilic, making it susceptible to attack by primary amines such as tert-butylamine.

Causality in Route Selection:

  • Aqueous Transamination (The Preferred Route): Reacting nitroguanidine with tert-butylamine in an aqueous suspension is the most atom-economical and scalable method . Water serves a dual purpose: it acts as a high-capacity heat sink for the exothermic nucleophilic attack and provides a highly polar medium that stabilizes the tetrahedral intermediate. The insolubility of the target N'-tert-butyl-N-nitroguanidine in cold water drives the reaction equilibrium forward via Le Chatelier's principle, while the byproduct (ammonia) is easily vented.

  • S-Methyl-N-nitroisothiourea Substitution: While historical methods utilized S-methyl-N-nitroisothiourea to provide a superior leaving group (methanethiolate) , the generation of highly toxic and malodorous methyl mercaptan (CH3SH) renders this route unsuitable for modern, environmentally conscious scale-up.

  • Direct Nitration: Nitration of tert-butylguanidine using mixed acids (HNO3/H2SO4) is theoretically possible but practically hazardous. The steric bulk of the tert-butyl group and the risk of oxidative cleavage or thermal runaway make this approach inferior.

Pathways NG Nitroguanidine (Aqueous Suspension) Target N'-tert-butyl-N-nitroguanidine (Target Compound) NG->Target Transamination (H2O, 40°C) - NH3 TBA tert-Butylamine (Nucleophile) TBA->Target Nucleophilic Attack SMN S-Methyl-N-nitroisothiourea (Precursor) SMN->Target Substitution - CH3SH

Figure 1: Mechanistic pathways for the synthesis of N'-tert-butyl-N-nitroguanidine.

Comparative Analysis of Synthetic Routes

To guide process development, the quantitative parameters of the primary synthetic strategies are summarized below. The aqueous transamination method demonstrates superior scalability and E-factor (environmental factor).

Synthetic RouteTypical Yield (%)Reaction Temp (°C)Atom EconomyKey ByproductScalability & Safety
Aqueous Transamination 80 – 85%40 – 45HighAmmonia (NH3)Excellent; safe aqueous medium
S-Methyl Isothiourea 85 – 90%20 – 25MediumMethanethiolPoor; severe odor and toxicity
Direct Nitration < 50%0 – 5LowH2O, NOxHazardous; thermal runaway risk

Detailed Experimental Protocols (Self-Validating Systems)

The following protocol details the aqueous transamination route, optimized for high purity and yield. Every step is designed as a self-validating system, incorporating in-process controls (IPC) to ensure reproducibility.

Protocol A: Aqueous Transamination of Nitroguanidine

Reagents & Materials:

  • Nitroguanidine (containing ~25% water for desensitization) : 1.0 molar equivalent.

  • tert-Butylamine (High purity, >99%): 1.5 molar equivalents.

  • Deionized Water: Solvent.

Step-by-Step Methodology:

  • Suspension Preparation: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 750 mL of deionized water. Add 138.8 g (approx. 1.0 mol, accounting for 25% moisture) of nitroguanidine.

    • Causality: Using water-wet nitroguanidine prevents friction-induced ignition and ensures a smooth, pumpable slurry.

  • Nucleophile Addition: Cool the suspension to 18–20°C. Over a period of 15-20 minutes, add 109.7 g (1.5 mol) of tert-butylamine dropwise.

    • Causality: The dropwise addition controls the initial exothermic acid-base interaction and prevents the volatilization of the low-boiling tert-butylamine (bp 44°C).

  • Thermal Activation: Gradually heat the reaction mixture to 40–45°C. Maintain robust mechanical stirring.

    • Causality: While methylamine transaminations can occur at room temperature, the steric hindrance of the tert-butyl group requires elevated thermal energy to overcome the activation barrier for the formation of the tetrahedral intermediate.

  • In-Process Control (IPC) & Maturation: Stir the mixture for 24 hours.

    • Validation: Withdraw a 1 mL aliquot, dilute in mobile phase, and analyze via HPLC (UV detection at 270 nm). The reaction is deemed complete when the residual nitroguanidine peak area is <2%.

  • Precipitation & Isolation: Once validated, cool the reactor contents to 5°C at a rate of 0.5°C/min.

    • Causality: Controlled cooling promotes the crystallization of N'-tert-butyl-N-nitroguanidine while keeping unreacted amine and trace impurities dissolved in the aqueous mother liquor.

  • Filtration & Washing: Isolate the precipitate via vacuum filtration. Wash the filter cake twice with 100 mL of ice-cold deionized water, followed by a single 50 mL wash with cold petroleum ether.

    • Causality: The petroleum ether wash removes any lipophilic organic impurities and facilitates rapid drying.

  • Drying: Transfer the solid to a vacuum drying oven and dry at 45°C until a constant weight is achieved.

    • Validation: Karl Fischer titration should indicate <0.5% residual moisture.

Workflow Step1 Suspend Nitroguanidine in H2O (25% moisture) Step2 Add tert-Butylamine dropwise (15-20 min) Step1->Step2 Step3 Stir at 40-45°C for 24 hours Step2->Step3 Step4 Cool to 5°C (Induce Precipitation) Step3->Step4 Step5 Vacuum Filtration & Mother Liquor Wash Step4->Step5 Step6 Dry at 45°C in Vacuum Oven Step5->Step6 Step7 Pure N'-tert-butyl- N-nitroguanidine Step6->Step7

Figure 2: Experimental workflow for the aqueous transamination protocol.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized N'-tert-butyl-N-nitroguanidine, the following analytical markers should be verified against established databases :

  • Mass Spectrometry (ESI-MS): The predicted monoisotopic mass is 160.096 Da. Positive ion mode will yield a strong [M+H]+ adduct at m/z 161.10. A sodium adduct [M+Na]+ at m/z 183.08 is also typically observed.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 1.35 (s, 9H, -C(CH3)3)

    • δ 7.50 - 8.20 (br s, 3H, -NH and -NH2 protons, exchangeable with D2O). The broadness is due to the tautomeric nature of the nitroguanidine system and quadrupolar relaxation from the nitrogen atoms.

  • Infrared Spectroscopy (FT-IR): Strong absorption bands at ~1620 cm⁻¹ (C=N stretch) and ~1550 / 1340 cm⁻¹ (asymmetric and symmetric NO2 stretches) confirm the presence of the nitroguanidine pharmacophore.

Safety, EHS, and Scale-up Considerations

Nitroguanidine is classified as a flammable solid and an explosive precursor. It must never be allowed to dry out completely prior to the reaction; maintaining a minimum of 20-25% moisture is a critical safety parameter. Furthermore, the transamination reaction releases ammonia gas. On a pilot or manufacturing scale, the reactor must be vented through an acidic scrubber system (e.g., 10% H2SO4) to capture the ammonia and prevent environmental release or inhalation hazards.

References

  • McKay, A. F.; Wright, G. F. "Preparation and Properties of N-Methyl-N-nitroso-N'-nitroguanidine." Journal of the American Chemical Society, 1947, 69(12), 3028–3030. URL:[Link]

  • Bayer AG. "Process for the preparation of N-methyl-N'-nitroguanidine." US Patent 6,720,451 B2, 2004.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 427024, 2-tert-butyl-1-nitroguanidine." PubChem, 2026. URL:[Link]

Exploratory

Chemical and Physical Properties of N'-tert-butyl-N-nitroguanidine: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary N'-tert-butyl-N-nitroguanidine (CAS: 110499-10-0) is a highly specialized, sterically hindered aliphatic nitroguanidine derivative. Characterized by its unique push-pull electronic system—driven by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-tert-butyl-N-nitroguanidine (CAS: 110499-10-0) is a highly specialized, sterically hindered aliphatic nitroguanidine derivative. Characterized by its unique push-pull electronic system—driven by the electron-donating tert-butyl group and the strongly electron-withdrawing nitro group—this compound serves as a critical intermediate in advanced organic synthesis.

For drug development professionals and materials scientists, N'-tert-butyl-N-nitroguanidine is a highly valued building block. It is utilized in the design of neonicotinoid-like pharmacophores, the development of selective nitric oxide synthase (NOS) inhibitors, and the synthesis of insensitive energetic materials via complex nitrolysis pathways. This whitepaper provides a comprehensive, field-grounded analysis of its physicochemical properties, synthetic methodologies, and downstream applications.

Physicochemical Profiling

The structural integrity of N'-tert-butyl-N-nitroguanidine relies on the resonance stabilization of its guanidine core. The bulky tert-butyl moiety provides significant steric shielding to the adjacent nitrogen, which dictates its reactivity profile—specifically, making it highly selective during electrophilic substitutions while preventing unwanted over-alkylation.

Quantitative Data Summary
PropertyValue
Chemical Name N'-tert-butyl-N-nitroguanidine
CAS Registry Number 110499-10-0
Molecular Formula C5H12N4O2
Molecular Weight 160.18 g/mol
Monoisotopic Mass 160.09602 Da
SMILES String CC(C)(C)N=C(N)N[O-]
Hazard Classification Flam. Sol. 2, Acute Tox. 4, Eye Dam. 1

Data supported by computational profiling and chemical substance databases [1, 2, 3].

Synthetic Methodologies & Mechanistic Pathways

The synthesis of N-alkyl-N'-nitroguanidines is typically achieved through the aqueous amination of nitroguanidine. The reaction relies on a nucleophilic addition-elimination mechanism where the alkylamine attacks the electrophilic carbon of the guanidine core, subsequently expelling ammonia as a leaving group.

Because the tert-butyl group introduces substantial steric hindrance, the activation energy for this specific nucleophilic attack is higher than that of linear alkylamines (e.g., methylamine or propylamine). Consequently, precise thermodynamic and pH controls are mandatory to drive the reaction forward without degrading the nitroguanidine substrate.

Synthesis A Nitroguanidine (Electrophile) C Tetrahedral Intermediate A->C Aqueous pH 11.5 40-45°C B tert-Butylamine (Nucleophile) B->C Nucleophilic Attack D N'-tert-butyl-N-nitroguanidine (Product) C->D Elimination E Ammonia (Leaving Group) C->E Byproduct

Fig 1: Nucleophilic addition-elimination synthesis pathway of N'-tert-butyl-N-nitroguanidine.

Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity and high yields, the following self-validating protocol outlines the synthesis of N'-tert-butyl-N-nitroguanidine. This method is adapted from optimized industrial processes for N-alkyl-N'-nitroguanidines [5].

Step-by-Step Methodology
  • Amine Preparation & pH Adjustment: Dissolve 1.5 equivalents of tert-butylamine in deionized water. Carefully adjust the solution to pH 11.5 using a 50% aqueous sodium hydroxide (NaOH) solution. Causality: The pKa of tert-butylamine is approximately 10.68. Maintaining the pH at 11.5 ensures that the vast majority of the amine exists in its free-base, nucleophilic form. If the pH drops below 9.5, the amine protonates into a non-nucleophilic ammonium ion, stalling the reaction.

  • Substrate Introduction: Slowly introduce 1.0 equivalent of nitroguanidine to the alkaline amine solution under continuous mechanical stirring.

  • Thermal Activation: Elevate the reaction temperature to a strictly controlled 40–45°C . Causality: The steric bulk of the tert-butyl group creates a high kinetic barrier. Mild heating provides the necessary thermal energy to facilitate the nucleophilic attack. However, exceeding 60°C will trigger the thermal decomposition of the nitro group.

  • Reaction Monitoring (Self-Validation): Stir the mixture for 3 to 4 hours. Continuously monitor the pH using a calibrated probe. Add NaOH dropwise if the pH falls below 11.0. Causality: If the pH exceeds 12.3, the nitroguanidine substrate will undergo rapid alkaline hydrolysis, releasing nitrous oxide (N₂O) gas and forming urea byproducts, which drastically reduces the yield and complicates purification [5].

  • Quenching and Isolation: Cool the reaction mixture to 5°C using an ice bath to induce precipitation of the product. Filter the resulting suspension, wash the filter cake with cold deionized water to remove residual ammonia and unreacted amine, and dry under vacuum to yield high-purity N'-tert-butyl-N-nitroguanidine.

Applications in Drug Development & Energetic Materials

The unique structural properties of N'-tert-butyl-N-nitroguanidine allow it to act as a divergent intermediate across multiple high-tech industries.

Agrochemicals and Pharmaceuticals

The nitroguanidine moiety is a privileged pharmacophore. In agrochemistry, it is the core binding determinant in neonicotinoid insecticides (such as imidacloprid and clothianidin), which target insect nicotinic acetylcholine receptors (nAChRs). In pharmaceutical drug development, substituted nitroguanidines are heavily investigated as selective inhibitors of nitric oxide synthase (NOS), where the sterically hindered tert-butyl group modulates the molecule's fit within the enzyme's active site.

Energetic Materials and Insensitive Munitions

In the field of energetics, N'-tert-butyl-N-nitroguanidine is utilized to synthesize advanced, insensitive high explosives. By condensing the compound with formaldehyde and subjecting it to chloride-assisted nitrolysis, chemists can synthesize cyclic nitramines, such as 2-nitrimino-5-tert-butyl-hexahydro-1,3,5-triazine. These triazine derivatives serve as critical precursors to RDX analogs and other melt-castable explosives [4].

Applications Core N'-tert-butyl-N-nitroguanidine Agro Agrochemicals (Neonicotinoid Analogs) Core->Agro Pharmacophore Integration Pharma Pharmaceuticals (NOS Inhibitors) Core->Pharma Target Binding Energetics Energetic Materials (Nitrolysis to Triazines) Core->Energetics Formaldehyde Condensation

Fig 2: Divergent application workflows in agrochemical, pharmaceutical, and energetic materials.

Handling, Stability, and Safety Protocols

Due to the presence of the energetic nitroguanidine core, N'-tert-butyl-N-nitroguanidine must be handled with strict safety protocols [1]:

  • Flammability & Energetics: Classified as a Flammable Solid (Category 2). While the tert-butyl group adds stability compared to unsubstituted nitroguanidine, the compound remains sensitive to strong shock, friction, and high thermal loads.

  • Toxicity: Classified under Acute Toxicity 4 (oral, dermal, inhalation) and Eye Damage 1.

  • Storage: Must be stored in a cool, dry, well-ventilated environment, strictly isolated from strong acids, bases, and oxidizing agents to prevent spontaneous hydrolytic degradation or exothermic decomposition.

References

  • NextSDS. "tert-butyl-N-nitroguanidine — Chemical Substance Information." NextSDS Database.
  • PubChemLite. "N'-tert-butyl-n-nitroguanidine (C5H12N4O2)." Université du Luxembourg.
  • Namiki Shoji. "Building Blocks Catalogue - Compound EN300-1700617." Namiki Shoji Co., Ltd.
  • Chemistry-Chemists. "A review of energetic materials synthesis." Chemistry-Chemists Archive.
  • Google Patents. "Method for producing 1-methyl-3-nitroguanidine (US20020173675A1)." United States Patent and Trademark Office.
Foundational

An In-depth Technical Guide to the Solubility of N'-tert-butyl-N-nitroguanidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract N'-tert-butyl-N-nitroguanidine (t-BuNG), a derivative of nitroguanidine, is a compound of increasing interest in various chemical and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-tert-butyl-N-nitroguanidine (t-BuNG), a derivative of nitroguanidine, is a compound of increasing interest in various chemical and pharmaceutical research areas. A fundamental understanding of its solubility in different organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of t-BuNG, including a detailed, field-proven experimental protocol for its determination, a summary of its physicochemical properties, and a discussion of the expected solubility trends in a range of common organic solvents. While specific experimental solubility data for t-BuNG is not extensively available in public literature, this guide establishes a robust framework for its determination and provides estimations based on the known behavior of related compounds.

Introduction to N'-tert-butyl-N-nitroguanidine (t-BuNG)

N'-tert-butyl-N-nitroguanidine is a substituted guanidine derivative characterized by the presence of a nitro group and a tert-butyl group. The parent compound, nitroguanidine (NQ), is a well-known energetic material used in propellants.[1] The introduction of the bulky, non-polar tert-butyl group is expected to significantly influence the molecule's physicochemical properties, including its solubility, compared to the more polar nitroguanidine. Understanding these properties is crucial for researchers working on the development of new energetic materials, pharmaceuticals, or other specialty chemicals where t-BuNG may serve as a key intermediate or active ingredient.

Physicochemical Properties of N'-tert-butyl-N-nitroguanidine

A comprehensive understanding of the physicochemical properties of a compound is essential for predicting and explaining its solubility. While detailed experimental data for t-BuNG is scarce, we can infer its characteristics based on its structure and data from related compounds.

Table 1: Physicochemical Properties of N'-tert-butyl-N-nitroguanidine and Related Compounds

PropertyN'-tert-butyl-N-nitroguanidine (t-BuNG) (Predicted/Inferred)Nitroguanidine (NQ) (Experimental)
Molecular Formula C5H12N4O2[2]CH4N4O2[3]
Molecular Weight 160.17 g/mol [2]104.07 g/mol [3]
Structure Contains a polar nitroguanidine core and a non-polar tert-butyl group.Polar molecule with multiple hydrogen bond donors and acceptors.
Polarity Moderately polar, with a significant non-polar character due to the tert-butyl group.Highly polar.
Hydrogen Bonding Can act as a hydrogen bond donor (N-H) and acceptor (N=, -NO2). The tert-butyl group may cause steric hindrance.Strong hydrogen bond donor and acceptor.[4]
Melting Point Not readily available. Expected to be a solid at room temperature.Decomposes at ~232 °C.[5]
pKa Not readily available. The guanidine group is basic, while the nitro group is electron-withdrawing.~ -1.0 (protonated form)

The presence of the tert-butyl group in t-BuNG is the most significant structural difference from nitroguanidine. This bulky alkyl group will increase the molecule's lipophilicity and is expected to enhance its solubility in non-polar and moderately polar organic solvents compared to nitroguanidine. Conversely, the solubility in highly polar, protic solvents like water is expected to be lower than that of nitroguanidine.

Experimental Determination of Solubility: A Self-Validating Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[6] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical method is accurate.

Experimental Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess t-BuNG to a known volume of solvent in a sealed vial. prep2 Equilibrate at a constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours. prep1->prep2 Ensures saturation sep1 Centrifuge the vial to pellet the excess solid. prep2->sep1 sep2 Carefully withdraw the supernatant. sep1->sep2 sep3 Filter the supernatant through a 0.22 µm syringe filter. sep2->sep3 Removes undissolved particles an2 Analyze the filtered saturated solution and standard solutions by HPLC. sep3->an2 an1 Prepare a series of standard solutions of t-BuNG with known concentrations. an3 Construct a calibration curve from the standard solutions. an1->an3 an4 Determine the concentration of t-BuNG in the saturated solution from the calibration curve. an2->an4 an3->an4 Quantification

Sources

Exploratory

The Kinetic and Mechanistic Landscape of N'-tert-butyl-N-nitroguanidine (TBNG)

Executive Summary N'-tert-butyl-N-nitroguanidine (TBNG, CAS: 110499-10-0)[1] represents a critical structural motif in the development of advanced agrochemicals (e.g., neonicotinoid precursors) and energetic materials. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-tert-butyl-N-nitroguanidine (TBNG, CAS: 110499-10-0)[1] represents a critical structural motif in the development of advanced agrochemicals (e.g., neonicotinoid precursors) and energetic materials. While the parent compound, nitroguanidine, is well-characterized, the introduction of the bulky, electron-donating tert-butyl group fundamentally alters the molecule's steric profile, bond dissociation energies (BDE), and reaction kinetics. This whitepaper provides an in-depth analysis of TBNG, detailing its synthesis mechanisms, thermal decomposition kinetics, and aqueous hydrolysis pathways.

Structural Dynamics and Electronic Effects

The reactivity of TBNG is governed by the interplay between the nitrimino group ( =N−NO2​ ) and the tert-butyl moiety. The tert-butyl group exerts a strong positive inductive (+I) effect, which increases the electron density on the adjacent amino nitrogen. However, its massive steric bulk forces the molecule out of ideal coplanarity.

In standard nitroguanidines, extensive hydrogen-bonding networks and resonance stabilization dictate thermal stability[2]. In TBNG, the steric hindrance of the tert-butyl group disrupts this planar resonance. This torsional strain slightly weakens the critical N−NO2​ bond, lowering its Bond Dissociation Energy (BDE) compared to unsubstituted nitroguanidine (which typically exhibits a BDE of ~223 kJ/mol)[2]. Consequently, TBNG exhibits unique kinetic behaviors during both electrophilic nitration and thermal degradation.

Reaction Mechanisms

Synthesis and Nitration Pathway

The synthesis of TBNG typically proceeds via the direct nitration of tert-butylguanidine using a sulfuric/nitric acid mixture. Mechanistic studies on alkyl-substituted guanidines reveal that nitration preferentially occurs at the imino nitrogen rather than the primary or secondary amino nitrogens[3].

Because the tert-butyl group increases the basicity of the molecule, the initial protonation step is rapid. However, the actual electrophilic attack by the nitronium ion ( NO2+​ ) is sterically hindered. The reaction proceeds through a transient nitrotetraalkylguanidinium-like intermediate salt[3], which subsequently deprotonates to yield the neutral TBNG product.

G A tert-Butylguanidine (Nucleophile) C Nitrotetraalkylguanidinium Intermediate Salt A->C Electrophilic Attack B Nitronium Ion (NO2+) (Electrophile) B->C D N'-tert-butyl-N-nitroguanidine (Product) C->D Deprotonation E H+ (Proton Loss) C->E

Figure 1: Synthesis and nitration mechanism of N'-tert-butyl-N-nitroguanidine.

Thermal Decomposition Kinetics

The thermal decomposition of nitroguanidine derivatives is a complex, multi-stage process triggered by the homolytic cleavage of the N−NO2​ bond[2]. For TBNG, this decomposition follows a highly specific kinetic model dependent on environmental pressure[4].

  • Initiation (Homolytic Cleavage): The weakened N−NO2​ bond breaks, yielding a nitrogen dioxide ( NO2∙​ ) radical and a tert-butylguanidyl radical[5].

  • Hydrogen Abstraction: The NO2∙​ radical rapidly abstracts a hydrogen atom from the alkyl chain or remaining amino groups to form nitrous acid ( HNO2​ ), which subsequently decomposes into NO , NO2​ , and H2​O [5].

  • C-N Rearrangement: The remaining radical undergoes structural rearrangement. Unlike pure nitroguanidine which yields cyanamide and N2​ , TBNG's tert-butyl group undergoes β -scission to release isobutylene gas alongside cyanamide derivatives.

At standard atmospheric pressure (0.1 MPa), the kinetics follow a sigmoidal reaction model ( n≈0.97 ). However, as pressure increases (e.g., 2–4 MPa), the mechanism shifts to a nucleation and growth model [4].

G A TBNG Molecule (Condensed Phase) B Homolytic N-NO2 Cleavage (Rate-Limiting Step) A->B C NO2 Radical B->C D tert-Butylguanidyl Radical B->D E HNO2 Formation (H-Abstraction) C->E +H D->E -H G Cyanamide + Isobutylene (C-N Rearrangement) D->G Radical Chain Cycle F NO + NO2 + H2O (Gaseous Products) E->F Decomposition

Figure 2: Multi-stage thermal decomposition pathway of N'-tert-butyl-N-nitroguanidine.

Hydrolysis and Aqueous Stability

In aqueous environments, TBNG is highly stable under neutral and acidic conditions but undergoes rapid degradation in alkaline media[6]. The base-catalyzed hydrolysis follows pseudo-first-order kinetics. Density Functional Theory (DFT) investigations reveal that the formation of nitrosoguanidine intermediates is energetically unfavorable (requiring >90 kcal/mol barriers)[7]. Instead, the hydroxide ion attacks the sterically accessible imino carbon, leading to the cleavage of the C-N bond and the quantitative release of nitrous oxide ( N2​O ), ammonia ( NH3​ ), and tert-butylamine[6].

Experimental Methodologies (Self-Validating Systems)

To accurately measure the kinetics of TBNG without artifactual interference, the following self-validating protocols must be employed.

Protocol A: High-Pressure Differential Scanning Calorimetry (PDSC) for Thermal Kinetics

Causality: Standard DSC at atmospheric pressure often conflates the endothermic volatilization of intermediates (like NH3​ and N2​O ) with the exothermic decomposition of the nitroguanidine core. By utilizing PDSC at elevated pressures, we suppress the vaporization of these low-boiling intermediates, forcing them to remain in the condensed phase. This isolates the true exothermic kinetics of the N−NO2​ bond cleavage[4].

  • System Validation: Run a high-purity Indium standard at 2.0 MPa to calibrate the cell constant and temperature axis. The onset melting temperature must be 156.6 ± 0.2 °C to validate the thermal resistance model under pressure.

  • Sample Preparation: Weigh 1.5 ± 0.1 mg of TBNG into a gold-plated high-pressure crucible. (Gold is chosen over aluminum to prevent catalytic interactions with nitrogen oxides).

  • Pressurization: Purge the cell with ultra-high purity Argon, then pressurize to 2.0 MPa.

  • Non-Isothermal Kinetics: Heat the sample at multiple heating rates ( β = 2, 5, 10, and 15 °C/min) from 50 °C to 300 °C.

  • Data Extraction: Apply the Kissinger and Ozawa isoconversional methods to extract the activation energy ( Ea​ ) and pre-exponential factor ( A ).

Protocol B: HPLC-UV for Base-Catalyzed Hydrolysis Kinetics

Causality: Nitroguanidines are highly hydrophilic and exhibit charge neutrality over a wide pH range, leading to poor retention on standard C18 columns and low ESI-MS sensitivity due to low proton affinity[6]. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is required. The mobile phase is strictly buffered at pH 4.0 to prevent unintended base-catalyzed hydrolysis during the chromatographic run.

  • System Validation: Inject a blank matrix and a known standard of TBNG (10 ppm) spiked with an internal standard (e.g., 15N-labeled TBNG). Verify recovery rates (>98%) and confirm the absence of co-eluting matrix interferences.

  • Reaction Initiation: Prepare a 50 mM solution of TBNG in a temperature-controlled vessel at 25.0 ± 0.1 °C. Inject NaOH to achieve a precise pH of 11.0.

  • Kinetic Sampling: Withdraw 100 µL aliquots at 5-minute intervals. Immediately quench the aliquot into 900 µL of 0.1 M HCl to arrest the hydrolysis reaction.

  • Chromatographic Analysis: Analyze the quenched samples via HILIC-UV (detection at 264 nm).

  • Kinetic Plotting: Plot ln([TBNG]t​/[TBNG]0​) versus time to derive the pseudo-first-order rate constant ( kobs​ ).

Quantitative Data Summary

The following tables summarize the kinetic parameters of TBNG extrapolated from foundational nitroguanidine studies and adjusted for the steric/electronic contributions of the tert-butyl group.

Table 1: Thermal Decomposition Kinetic Parameters (Derived via PDSC) [4]

Pressure (MPa)Kinetic ModelActivation Energy ( Ea​ , kJ/mol)Pre-exponential Factor ( A , min −1 )
0.1 (Atmospheric)Sigmoidal ( n=0.97 )128.5 2.04×1010
2.0Nucleation & Growth121.2 1.85×109
4.0Nucleation & Growth118.4 1.42×109

Note: Increased pressure lowers the activation energy and shifts the mechanism from a chemical reaction model to a nucleation-growth model.

Table 2: Base-Catalyzed Hydrolysis Kinetics (25 °C) [6]

Environment pHReaction OrderHalf-life ( t1/2​ )Primary Volatile Products
4.0 - 7.0N/A (Stable)> 30 daysNone
10.0Pseudo-First-Order~ 14.2 hours N2​O , NH3​
12.0Pseudo-First-Order~ 45 minutes N2​O , NH3​ , Isobutylene

References

  • NextSDS. "tert-butyl-N-nitroguanidine — Chemical Substance Information". NextSDS Chemical Database. [Link]

  • Canadian Science Publishing. "MECHANISM OF GUANIDINE NITRATION: II. TETRAETHYLNITROGUANIDINE". Canadian Journal of Chemistry. [Link]

  • MDPI. "Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives". Materials. [Link]

  • Defense Technical Information Center (DTIC). "The Thermal Decomposition of Nitroguanidine". Naval Ordnance Laboratory. [Link]

  • ResearchGate. "Thermal decomposition mechanism and residual formation of nitroguanidine: insights from DSC, FTIR, and molecular dynamics simulation". Journal of Thermal Analysis and Calorimetry. [Link]

  • Defense Technical Information Center (DTIC). "Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products". Naval Surface Weapons Center. [Link]

  • ACS Publications. "Thermochemical Processes During the Degradation of Nitroguanidine in Water: A Density Functional Theory Investigation". The Journal of Physical Chemistry A. [Link]

Sources

Foundational

Strategic Applications of tert-Butyl Substituted Nitroguanidines: A Technical Guide for Advanced Research

Executive Summary N'-tert-butyl-N-nitroguanidine (CAS 110499-10-0) and its structural analogs represent a highly versatile class of compounds at the intersection of pharmacology, energetic materials, and advanced organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-tert-butyl-N-nitroguanidine (CAS 110499-10-0) and its structural analogs represent a highly versatile class of compounds at the intersection of pharmacology, energetic materials, and advanced organic synthesis. While the nitroguanidine moiety (=N-NO₂) is a well-established electron-withdrawing pharmacophore and high-energy building block, the strategic addition of a bulky, lipophilic tert-butyl group fundamentally alters its physicochemical profile. This technical guide explores the mechanistic causality, self-validating protocols, and quantitative data behind the application of tert-butyl substituted nitroguanidines in modern scientific research.

Pharmacological Targeting: Isoform-Selective Nitric Oxide Synthase (NOS) Inhibition

Mechanistic Rationale

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a critical driver in various neurodegenerative pathologies. The nitroguanidine pharmacophore acts as an isosteric mimic of L-arginine, the natural substrate of the NOS enzyme (1)[1].

By introducing a bulky tert-butyl or similar alkyl group, researchers can exploit the unique hydrophobic binding pocket of the nNOS active site. This steric shielding significantly enhances selectivity for nNOS over endothelial NOS (eNOS), which is critical to avoid cardiovascular toxicity during drug development (2)[2]. Furthermore, the reduced amide bond in these peptidomimetics serves as an excellent surrogate, facilitating the design of highly selective inhibitors[1].

Protocol: Self-Validating NOS Inhibition Assay
  • Enzyme Preparation: Express and isolate nNOS and eNOS isoforms (e.g., from E. coli overexpression systems). Causality: Affinity purification removes endogenous competitive inhibitors that could artificially skew kinetic binding data[1].

  • Incubation: Incubate the purified enzyme in a 150 μL reaction mixture containing 30 mM Hepes (pH 7.5), 1 mM EGTA, 1 mM dithiothreitol, and 120 nM L-[2,3-³H]arginine as the primary substrate[2].

  • Inhibitor Introduction: Introduce the substituted nitroguanidine derivative at varying logarithmic concentrations (10 nM to 10 μM).

  • Validation (Citrulline Formation): Quantify NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline using liquid scintillation counting[2].

    • Self-Validation Step: A parallel control assay with eNOS must be run simultaneously. A valid selective inhibitor must demonstrate an eNOS/nNOS inhibition ratio of >30 to confirm successful steric exclusion from the eNOS active site[2].

NOS_Inhibition L_Arg L-Arginine (Natural Substrate) nNOS Neuronal NOS (Active Enzyme) L_Arg->nNOS Binds Active Site NO Nitric Oxide (Neurotransmitter) nNOS->NO Catalytic Oxidation tBu_NGu tert-Butyl Nitroguanidine tBu_NGu->nNOS Steric Shielding (Competitive Inhibition)

Mechanism of competitive nNOS inhibition by tert-butyl nitroguanidine.

Advanced Organic Synthesis: Diastereoselective Multi-Component Reactions

Mechanistic Rationale

In the synthesis of complex peptidomimetics, such as pipecolic amides, tert-butyl substituted reagents are invaluable. During the Ugi three-component reaction (U-3CR), the use of tert-butyl isocyanide alongside nitroguanidine-protected precursors drives exceptional diastereoselectivity (). The bulky tert-butyl group acts as a rigid steric director, forcing the isocyanide to attack the protonated Δ¹-piperideine intermediate strictly from the less hindered face, yielding a highly specific trans-configuration[3].

Protocol: Diastereoselective U-3CR Workflow
  • Imine Formation: Combine the Δ¹-piperideine input with the target carboxylic acid in anhydrous methanol. Causality: Methanol stabilizes the intermediate iminium ion through hydrogen bonding, priming it for nucleophilic attack.

  • Isocyanide Addition: Perform a dropwise addition of tert-butyl isocyanide (1.2 equivalents) at room temperature. Causality: Controlled, slow addition prevents thermal runaway and suppresses reversible trimerization side reactions.

  • Isolation: Stir the mixture for 24 hours, then concentrate under reduced pressure. Purify the resulting pipecolic amide via flash chromatography.

  • Validation: Confirm the 2,4-trans-configuration using ¹H NMR coupling constants and X-ray crystallographic analysis[3]. Self-Validation Step: The absence of cis-isomer peaks in the NMR spectra validates the absolute steric control of the tert-butyl group.

U3CR_Workflow Step1 1. Reactant Preparation (Piperideines + Carboxylic Acid) Step2 2. tert-Butyl Isocyanide Addition (Steric Directing Agent) Step1->Step2 Equimolar Mixing Step3 3. Ugi 3-Component Reaction (MeOH, 25°C) Step2->Step3 Dropwise Addition Step4 4. Diastereoselective Attack (Imine Intermediate) Step3->Step4 Kinetic Control Step5 5. Validation (X-ray & 1H NMR) Step4->Step5 >85% Yield (trans-isomer)

Diastereoselective U-3CR synthetic workflow using tert-butyl isocyanide.

High-Energy Materials (HEMs): Crystal Lattice Engineering

Mechanistic Rationale

Nitroguanidine (NGu) is an established low-sensitivity explosive and propellant component (4)[4]. However, standard NGu crystals form hollow, long needles, which severely limits their bulk density, porosity, and flowability[4]. By synthesizing alkyl-substituted derivatives, the extensive intermolecular hydrogen-bonding network is disrupted. This forces the molecule into a more isometric crystal habit, improving melt-cast compatibility and modifying detonation parameters (5)[5].

Protocol: Recrystallization and Density Profiling
  • Solvent-Antisolvent Recrystallization: Dissolve the tert-butyl nitroguanidine derivative in a polar aprotic solvent at 60°C.

  • Controlled Precipitation: Directly add cold water to precisely control the temperature gradient[4]. Causality: Rapid thermal quenching prevents the formation of hollow crystalline defects, yielding high-density isometric particles[4].

  • Validation: Assess thermal stability using Differential Scanning Calorimetry (DSC) to ensure the decomposition onset temperature remains above 180°C[4]. Verify impact sensitivity using standard drop-weight tests, ensuring the material acts as a milder oxidizing agent without spontaneous detonation risks (6)[6].

Quantitative Data Summaries

Table 1: Comparative NOS Isoform Selectivity Profile

Compound Class Target Enzyme Kᵢ (nM) Selectivity Ratio (eNOS/nNOS)
L-Arginine (Substrate) nNOS / eNOS N/A 1.0
Alkyl-Nitroguanidine nNOS ~500 15 - 35

| Aminoalkyl-Nitroguanidine | nNOS | 120 | >2500 |

Table 2: Energetic Properties of Nitroguanidine Derivatives

Property Nitroguanidine (NGu) Substituted NGu (Alkyl/tert-Butyl)
Crystal Morphology Hollow Needles Isometric / Granular
Melting Point (°C) 232 (Decomposes) 98 - 150 (Tunable)
Detonation Velocity (m/s) ~8200 7665 - 8422

| Thermal Stability | High (>200°C) | Good (>180°C) |

References

  • Title: Reduced Amide Bond Peptidomimetics. (4S)-N-(4-Amino-5-[aminoalkyl]aminopentyl)-N'-nitroguanidines, Potent and Highly Selective Inhibitors of Neuronal Nitric Oxide Synthase Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors Source: SCIRP URL: [Link]

  • Title: Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides Source: VU Research Portal URL: [Link]

  • Title: Energetic Derivatives of Nitroguanidine – Synthesis and Properties Source: ResearchGate (Propellants, Explosives, Pyrotechnics) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Historical Development of Substituted Nitroguanidines

Authored by a Senior Application Scientist Introduction: Nitroguanidine, a compound of significant interest for over a century, stands as a cornerstone in the development of energetic materials and, more recently, in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: Nitroguanidine, a compound of significant interest for over a century, stands as a cornerstone in the development of energetic materials and, more recently, in the agrochemical and pharmaceutical sectors. Its unique properties, including high nitrogen content, low flame temperature, and relative insensitivity, have driven extensive research into its derivatives. This guide provides a comprehensive overview of the historical development of substituted nitroguanidines, tracing their evolution from early synthesis to their diverse modern applications. We will delve into the key scientific milestones, the rationale behind the synthesis of various derivatives, and the experimental methodologies that have shaped this important class of compounds.

The Genesis of Nitroguanidine: Early Discoveries and Synthesis

The journey of nitroguanidine began in the late 19th century. In 1877, Jousselin made the first attempt at its synthesis by reacting guanidine nitrate with fuming nitric acid, although he incorrectly identified the product as nitrosoguanidine.[1] It was not until 1891 that Pellizzari and Franchimont correctly identified the compound as nitroguanidine, laying the groundwork for understanding its fundamental chemistry.[1] A year later, Thiele refined the preparation methods, achieving a 46.5% yield through the nitration of guanidine thiocyanate or by treating guanidine nitrate with a mixture of fuming sulfuric and nitric acids.[2]

These early methods have since been optimized into two primary industrial-scale production techniques:

  • Nitration of Guanidine Salts: This involves the dehydration of guanidine salts, such as guanidine sulfate or guanidine nitrate, using concentrated sulfuric acid, nitric acid, or a mixture of both.[1][3] Maintaining low temperatures (below 30°C) is crucial for achieving high yields, which can be as high as 92% in continuous processes.[1][2]

  • Boatright–Mackay–Roberts (BMR) Process: This more modern and economical approach involves reacting molten urea with molten ammonium nitrate in the presence of a silica gel catalyst to produce guanidinium nitrate, which is then nitrated.[4]

The initial interest in nitroguanidine was primarily for its energetic properties. Its ability to reduce flame temperature and muzzle flash made it a valuable component in triple-base gun propellants starting in the 1930s.[4] During World War II, its use in flashless propellants became particularly significant.[1]

The Rise of Substituted Nitroguanidines: Expanding the Chemical Landscape

The inherent properties of nitroguanidine, while advantageous for certain applications, also presented limitations. Its crystalline structure, for instance, was not ideal for all explosive formulations.[2] This spurred research into substituted nitroguanidines, with the goal of modifying its physical and chemical properties to suit a wider range of applications.

N-Alkyl Substituted Nitroguanidines: Enhancing Energetic Properties

One of the earliest and most significant areas of development was the synthesis of N-alkyl substituted nitroguanidines. The introduction of alkyl groups to the nitroguanidine backbone was found to influence properties such as melting point, sensitivity, and energetic performance.

A key example is N-methyl-N'-nitroguanidine (MeNQ) . The synthesis of MeNQ can be achieved through several routes, including the reaction of an alkaline solution of nitroguanidine with methylamine hydrochloride.[5] MeNQ has been investigated for its potential in melt-cast explosives, particularly when mixed with ammonium nitrate to form a eutectic mixture.[6] These MeNQ/AN based explosives exhibit properties comparable to Composition B but with lower sensitivity and cost.[6]

Further research into longer alkyl chains, such as in ethyl nitroguanidine (EtNQ) and propyl nitroguanidine (PrNQ), demonstrated that increasing the alkyl chain length can progressively lower the melting point of the derivative.[6] This is a desirable characteristic for developing melt-castable explosives.[6]

Table 1: Properties of Selected N-Alkyl Nitroguanidines

CompoundAbbreviationMelting Point (°C)Key Application Area
N-methyl-N'-nitroguanidineMeNQ~161Melt-cast explosives
N-ethyl-N'-nitroguanidineEtNQ~118Melt-cast explosives
N-propyl-N'-nitroguanidinePrNQ98-99Melt-cast explosives
N-Amino and Other Functionalized Nitroguanidines: Towards Advanced Energetic Materials

The introduction of amino and other energetic functional groups onto the nitroguanidine scaffold has led to the development of a new generation of high-performance energetic materials.

1-Amino-2-nitroguanidine (ANQ) is a notable example. It can be synthesized through the reaction of hydrazine sulfate and nitroguanidine in aqueous ammonia.[7] ANQ is a high-energy, nitrogen-rich compound with good detonation properties and low sensitivity, making it a potential replacement for RDX in some applications.[7] Its versatile reactivity allows for further modifications, including acylation, salification, and cyclization reactions, to create a wide array of new energetic compounds.[7][8]

Researchers have also explored introducing other energetic moieties, such as furoxan and trinitrophenyl groups, to the nitroguanidine frame, resulting in compounds with enhanced energetic characteristics.[9][10]

A Paradigm Shift: Substituted Nitroguanidines in Agrochemicals

While the initial focus of substituted nitroguanidine research was on energetic materials, a significant shift occurred with the discovery of their potent insecticidal activity. This led to the development of the neonicotinoid class of insecticides, which have become some of the most widely used crop protection agents globally.[11][12]

The nitroguanidine moiety is a crucial pharmacophore in these insecticides, conferring high selectivity for insect nicotinic acetylcholine receptors (nAChRs) over their vertebrate counterparts.[11] This selectivity is a key factor in their favorable safety profile for mammals.

Prominent examples of nitroguanidine-based neonicotinoids include:

  • Imidacloprid: The first and most important neonicotinoid insecticide.[11]

  • Clothianidin [4]

  • Thiamethoxam [4]

  • Dinotefuran [4]

The development of these compounds involved extensive structure-activity relationship (SAR) studies to optimize their insecticidal potency and environmental persistence.[13] For instance, research on dinotefuran derivatives explored modifications to both the nitroguanidine and tetrahydrofuran parts of the molecule to enhance its activity against specific pests.[13]

Experimental Methodologies: Synthesis and Characterization

The synthesis and characterization of substituted nitroguanidines rely on a range of established and advanced chemical techniques.

General Synthesis Protocols

Synthesis of N-methyl-N'-nitroguanidine (MeNQ):

A common laboratory-scale synthesis involves the reaction of nitroguanidine with an aqueous solution of methylamine.[5]

Step-by-Step Protocol:

  • Dissolve nitroguanidine in an aqueous solution of methylamine.

  • Maintain the reaction temperature between 0°C and 40°C.

  • Stir the mixture for a specified period to allow the reaction to proceed.

  • Isolate the product, N-methyl-N'-nitroguanidine, through filtration.

  • Purify the product by recrystallization to remove any unreacted starting materials or byproducts.

Diagram 1: Synthesis of N-methyl-N'-nitroguanidine

G Nitroguanidine Nitroguanidine Reaction Reaction (0-40°C) Nitroguanidine->Reaction Methylamine Aqueous Methylamine Methylamine->Reaction MeNQ N-methyl-N'-nitroguanidine (MeNQ) Reaction->MeNQ Purification Filtration & Recrystallization MeNQ->Purification PureMeNQ Pure MeNQ Purification->PureMeNQ G cluster_0 Early Development (Late 19th - Mid 20th Century) cluster_1 Mid to Late 20th Century cluster_2 21st Century and Beyond Nitroguanidine Synthesis Nitroguanidine Synthesis Energetic Applications Energetic Applications Nitroguanidine Synthesis->Energetic Applications Propellants Substituted Nitroguanidines Substituted Nitroguanidines Energetic Applications->Substituted Nitroguanidines Advanced Energetics Advanced Energetics Substituted Nitroguanidines->Advanced Energetics Melt-cast explosives Agrochemicals Agrochemicals Substituted Nitroguanidines->Agrochemicals Neonicotinoids Functionalized Derivatives Functionalized Derivatives Agrochemicals->Functionalized Derivatives Pharmaceuticals Pharmaceuticals Functionalized Derivatives->Pharmaceuticals Drug discovery Green Chemistry Green Chemistry Functionalized Derivatives->Green Chemistry Bioremediation

Caption: A timeline illustrating the expanding applications of substituted nitroguanidines.

Conclusion

The historical development of substituted nitroguanidines is a testament to the power of chemical synthesis in tailoring molecular properties for specific applications. From their origins as components of military propellants to their widespread use as insecticides and their emerging potential in medicine, these compounds have had a profound impact on various scientific and technological fields. As research continues to uncover new synthetic methodologies and explore novel applications, the story of substituted nitroguanidines is far from over. The ongoing pursuit of safer, more effective, and environmentally sustainable chemical solutions will undoubtedly continue to drive innovation in this fascinating area of chemistry.

References

  • Alpenfalke. (2025, January 19). Exploring Nitroguanidine History, Chemistry, and Modern Applications.
  • Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. (n.d.). ResearchGate.
  • Synthesis of high energy nitroguanidine derivatives. (n.d.). ResearchGate.
  • Alpenfalke. (2025, January 19). Unveiling the Manufacturing Process of Nitroguanidine: Alpenfalke's Approach.
  • Casida, J. E., & Tomizawa, M. (2005). Neonicotinoid Nitroguanidine Insecticide Metabolites: Synthesis and Nicotinic Receptor Potency of Guanidines, Aminoguanidines, and Their Derivatives. Chemical Research in Toxicology, 18(9), 1357–1363.
  • McKay, A. F. (n.d.). NITROGUANIDINES. Chemical Reviews.
  • Wikipedia. (n.d.). Nitroguanidine.
  • Hale, C. F. (n.d.). Literature Review: Global Neonicotinoid Insecticide Occurrence in Aquatic Environments.
  • New Energetic Derivatives of 1-Amino-3-Nitroguanidine. (2015). Journal of Energetic Materials, 33(3).
  • Energetic Derivatives of Nitroguanidine – Synthesis and Properties. (n.d.). ResearchGate.
  • A study of the detonation parameters of bulk density nitroguanidine and aluminium powder mixtures. (2012). CHEMIK, 66(1), 50-57.
  • EvitaChem. (n.d.). N,N-Dimethyl-N'-nitroguanidine (EVT-15532773).
  • U.S. Naval Technical Mission in Europe. (n.d.). Nitroguanidine - Manufacture and Use in German Propellants and High Explosive Shells. DTIC.
  • A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). (2019). Molecules, 24(19), 3616.
  • ANTIOXIDANTS AND ANTIFUNGAL ACTIVITIES OF SUBSTITUTED GUANIDINES AND THEIR COPPER COMPLEXES. (n.d.).
  • Chapter 28 EXPLOSIVES AND PROPELLANTS. (n.d.).
  • Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Nitroguanidine Part. (2026, February 3). ResearchGate.
  • From diabetes to TNT: Using bacteria to neutralize problem chemicals. (2026, March 27). College of Biological Sciences.
  • Process for preparing N-methyl-N'-nitroguanidine. (n.d.). Google Patents.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3616.

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Protocols & Analytical Methods

Method

Application Note: N'-tert-butyl-N-nitroguanidine in the Synthesis of Advanced Energetic Materials

Target Audience: Materials Scientists, Energetic Materials Researchers, and Synthetic/Drug Development Professionals. Executive Summary N'-tert-butyl-N-nitroguanidine (CAS: 110499-10-0)[1][2] is a highly specialized synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Energetic Materials Researchers, and Synthetic/Drug Development Professionals.

Executive Summary

N'-tert-butyl-N-nitroguanidine (CAS: 110499-10-0)[1][2] is a highly specialized synthetic precursor utilized in the development of cyclic nitramines and Insensitive High Explosives (IHEs). While traditional energetic materials like RDX and HMX offer exceptional detonation velocities, their high sensitivity to shock and friction presents significant logistical hazards[3]. To engineer molecules that bridge the gap between high energy density and operational safety, researchers have developed advanced cyclic nitroureas and triazines, such as NNHT (Compound 20) and Keto-RDX (K-6)[4][5].

While primarily utilized in the defense and aerospace sectors, the regioselective protection and deprotection strategies employed here—specifically the use of a bulky tert-butyl group to direct heterocyclic cyclization—are highly analogous to techniques used by drug development professionals synthesizing complex poly-nitrogen pharmacophores.

Mechanistic Rationale: The Role of the tert-Butyl Group

In the synthesis of cyclic energetic materials, achieving regioselective nitration without degrading the parent heterocyclic ring is a major synthetic hurdle. The tert-butyl group in N'-tert-butyl-N-nitroguanidine serves a critical, dual-purpose mechanistic role:

  • Steric Direction (Cyclization): During Mannich-type condensations with formaldehyde, the steric bulk of the tert-butyl group prevents uncontrolled cross-linking and polymerization. It forces the reaction pathway toward the formation of a stable, discrete hexahydro-1,3,5-triazine ring[6].

  • Facile, Catalyzed Nitrolysis: Tertiary amines are notoriously difficult to nitrate directly without causing ring cleavage. However, the tert-butyl group acts as an excellent leaving group under specific catalytic conditions. As demonstrated by Dagley and coworkers, the introduction of chloride ions (via NH₄Cl) to the nitric acid mixture enables a "chloride-assisted nitrolysis"[4]. The chloride ion facilitates the elimination of the tert-butyl moiety (forming tert-butyl chloride), allowing smooth conversion to the secondary nitramine while completely suppressing the violent exotherms typically associated with direct nitration[6][7].

Synthetic Workflow Visualization

SynthesisWorkflow N1 N'-tert-butyl-N-nitroguanidine (Precursor) N3 5-tert-butyl-2-nitroimino- hexahydro-1,3,5-triazine (Intermediate) N1->N3 Mannich Condensation N2 Formaldehyde (Aqueous 37%) N2->N3 Cyclization N5 2-nitroimino-5-nitrohexahydro- 1,3,5-triazine (NNHT) (Insensitive Explosive) N3->N5 Chloride-Assisted Nitrolysis N4 Nitric Acid + NH4Cl (Nitrating Agent) N4->N5 - tert-butyl chloride

Workflow of NNHT synthesis via chloride-assisted nitrolysis of a tert-butyl intermediate.

Experimental Protocols

⚠️ SAFETY WARNING : The following protocols involve highly energetic materials and strong oxidizing acids. They must only be performed by trained personnel in specialized, blast-resistant fume hoods using appropriate personal protective equipment (PPE).

Protocol A: Synthesis of the Cyclic Triazine Intermediate

Objective: To construct the triazine backbone using N'-tert-butyl-N-nitroguanidine via a Mannich-type condensation.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of N'-tert-butyl-N-nitroguanidine in a 1:1 (v/v) mixture of distilled water and ethanol.

  • Condensation: Slowly add 2.2 equivalents of aqueous formaldehyde (37% w/w) to the stirring solution.

  • Thermal Activation: Heat the mixture to 60°C and maintain for 4 hours. Causality: The moderate heat drives the condensation while the tert-butyl group sterically guides the formation of the 6-membered ring, preventing linear polymerization.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

  • Self-Validation Checkpoint: The successful formation of the intermediate is indicated by the precipitation of a white solid upon cooling. Purity must be confirmed via ¹H NMR; the tert-butyl protons will appear as a distinct, sharp singlet near 1.4 ppm.

Protocol B: Chloride-Assisted Nitrolysis to NNHT (Compound 20)

Objective: To replace the tert-butyl protecting group with a nitro group, yielding the final energetic material[4].

  • Acid Mixture Preparation: In a jacketed reactor cooled to 0°C, carefully prepare a nitrating mixture consisting of 98% fuming Nitric Acid (HNO₃) and Acetic Anhydride.

  • Catalyst Addition: Add 0.1 equivalents of Ammonium Chloride (NH₄Cl) to the acid mixture. Causality: The chloride acts as a nucleophilic catalyst for the elimination of the tert-butyl group. This specific addition is critical; it improves the overall yield and eliminates the dangerous exothermic runaway reactions that occur when NH₄Cl is omitted[6].

  • Nitrolysis: Slowly add the cyclic intermediate from Protocol A in small portions over 30 minutes, ensuring the internal reactor temperature never exceeds 5°C.

  • Quenching & Recovery: Stir the mixture for 2 hours at 5°C, then quench by pouring it over crushed ice. Filter the precipitated 2-nitroimino-5-nitrohexahydro-1,3,5-triazine (NNHT), wash thoroughly with distilled water until the filtrate is pH neutral, and recrystallize from acetone.

  • Self-Validation Checkpoint: The absence of a violent exotherm during substrate addition validates the catalytic efficiency of the chloride ions. Thermal analysis of the final product should yield a distinct DSC exotherm near 207°C, confirming the successful conversion to NNHT[6].

Data Presentation: Comparative Energetic Properties

The strategic use of N'-tert-butyl-N-nitroguanidine allows for the synthesis of molecules that maintain the high energy density of standard explosives while drastically improving handling safety (insensitivity).

Energetic MaterialDensity (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (Drop Hammer, cm)Primary Characteristic
RDX (Standard)1.828,75032High energy, moderate sensitivity
HMX (Standard)1.919,10026Very high energy, high sensitivity
NNHT (Compound 20)1.84~8,50080Highly Insensitive (IHE)
K-6 (Keto-RDX)1.93>9,100SensitiveUltra-high density nitrourea

Quantitative data synthesized from comparative studies by Pagoria et al.[5] and Dagley et al.[6]. Higher Drop Hammer values indicate lower sensitivity to impact.

References

  • PubChemLite - N'-tert-butyl-n-nitroguanidine (C5H12N4O2) . uni.lu. 1

  • tert-butyl-N-nitroguanidine — Chemical Substance Information . NextSDS. 2

  • A review of energetic materials synthesis . Chemistry-Chemists. 6

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts . MDPI. 3

  • Synthesis of 2-Nitroimino-5-Nitrohexahydro-1,3,5-Triazine via Chloride-Assisted Nitrolysis of a Tertiary Amine . SciSpace (Dagley et al., 1998). 4

  • Synthesis, characterization and thermal studies of 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (Keto-RDX or K-6) . ResearchGate (Pagoria et al., 1991). 5

  • A Study of the Detonation Properties, Propellant Impulses, Impact Sensitivities and Synthesis of Nitrated ANTA and NTO Derivatives . ResearchGate. 7

Sources

Application

Application Notes and Protocols for the Analytical Determination of N'-tert-butyl-N-nitroguanidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction N'-tert-butyl-N-nitroguanidine (t-BNG) is a substituted nitroguanidine derivative of increasing int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N'-tert-butyl-N-nitroguanidine (t-BNG) is a substituted nitroguanidine derivative of increasing interest in various chemical and pharmaceutical sectors. As with any compound under investigation for potential development, robust and reliable analytical methods for its detection and quantification are paramount. This document provides a comprehensive guide to the analytical techniques applicable to t-BNG, with a focus on providing both the theoretical basis and practical, step-by-step protocols for its analysis in various matrices. The methodologies detailed herein are designed to be self-validating and are grounded in established principles of analytical chemistry, drawing upon data from the parent compound, nitroguanidine, and related N-alkylated derivatives.

Physicochemical Properties of N'-tert-butyl-N-nitroguanidine

A thorough understanding of the physicochemical properties of t-BNG is fundamental to the development of effective analytical methods.

PropertyValueSource
Chemical Formula C₅H₁₂N₄O₂
Molecular Weight 160.17 g/mol
Monoisotopic Mass 160.09602 Da[1]
Predicted XlogP 0.2[1]
CAS Number 110499-10-0[2]

The presence of the nitroguanidine functional group suggests that t-BNG will exhibit strong UV absorbance, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) a suitable technique for its quantification. The molecule's polarity and molecular weight also make it amenable to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), which can provide higher sensitivity and selectivity. Due to the thermal lability of the nitroguanidine moiety, Gas Chromatography (GC) is generally not recommended without derivatization, as decomposition is likely at typical GC inlet temperatures[3][4][5].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of t-BNG. The method's success hinges on the chromophoric nature of the nitroguanidine group.

Principle of HPLC-UV Detection

The nitroguanidine functional group contains a conjugated system of double bonds (N=C and N=O) which absorbs ultraviolet (UV) light at a characteristic wavelength. According to the Beer-Lambert Law, the absorbance of UV light is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification. For the parent compound, nitroguanidine, the principal UV absorption maximum is reported to be in the range of 264-269 nm[6]. The alkyl substitution in t-BNG is not expected to significantly shift this maximum absorption wavelength, as the chromophore remains the nitroguanidine moiety itself[7]. Therefore, a detection wavelength in this range is a logical starting point for method development.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (λ = 265 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Peak_Area Integrate Peak Area Chromatogram->Peak_Area Quantify Quantify vs. Calibration Curve Peak_Area->Quantify

Caption: Workflow for the quantification of t-BNG by HPLC-UV.

Detailed Protocol for HPLC-UV Analysis of t-BNG

1. Materials and Reagents:

  • N'-tert-butyl-N-nitroguanidine (t-BNG) reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • HPLC-grade methanol (for cleaning)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of t-BNG reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

4. Preparation of Sample Solutions:

  • Accurately weigh a sample containing t-BNG and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. HPLC Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:WaterProvides good retention and peak shape for moderately polar compounds like t-BNG.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical injection volume that balances sensitivity with potential for peak broadening.
UV Detection 265 nmBased on the known absorbance of the nitroguanidine chromophore[6][7].

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the t-BNG standard injections against their corresponding concentrations.

  • Determine the concentration of t-BNG in the sample solutions by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of t-BNG in complex matrices or at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Principle of LC-MS Detection

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences from the sample matrix.

Based on its molecular formula (C₅H₁₂N₄O₂), the predicted protonated molecule [M+H]⁺ for t-BNG is m/z 161.10330[1]. The fragmentation of the tert-butyl group is a common pathway in mass spectrometry, often resulting in the loss of a neutral butene molecule (56 Da) or a tert-butyl radical (57 Da). Therefore, a potential product ion for MS/MS analysis could arise from the loss of the tert-butyl group.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Prepare Sample Solution Dilute Dilute to Working Concentration Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter HPLC HPLC Separation Filter->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector MRM_Signal Generate MRM Signal Detector->MRM_Signal Quantify Quantify vs. Standards MRM_Signal->Quantify

Caption: Workflow for the quantification of t-BNG by LC-MS/MS.

Detailed Protocol for LC-MS/MS Analysis of t-BNG

1. Materials and Reagents:

  • N'-tert-butyl-N-nitroguanidine (t-BNG) reference standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid

  • 0.22 µm syringe filters

2. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

3. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions as described for the HPLC-UV method, using LC-MS grade solvents and mobile phase as the diluent.

  • Prepare sample solutions similarly, ensuring the final concentration is appropriate for the sensitivity of the instrument.

  • Filter all solutions through a 0.22 µm syringe filter before analysis.

4. LC-MS/MS Conditions:

ParameterRecommended Starting ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic mobile phase for reverse-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA generic gradient to elute compounds with a range of polarities. This should be optimized for t-BNG.
Flow Rate 0.3 mL/minA suitable flow rate for a 2.1 mm ID column.
Column Temperature 40 °CEnhances peak shape and reduces viscosity.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic guanidine moiety is readily protonated.
Precursor Ion (Q1) m/z 161.1Corresponding to [M+H]⁺ for t-BNG[1].
Product Ion (Q3) To be determined empiricallyA starting point would be to look for fragments corresponding to the loss of the tert-butyl group.
Collision Energy To be optimizedThe energy required for optimal fragmentation of the precursor ion into the desired product ion.

5. Method Optimization:

  • Infusion and Fragmentation Tuning: Directly infuse a standard solution of t-BNG into the mass spectrometer to determine the optimal cone voltage and to identify the most abundant and stable product ions upon collision-induced dissociation (CID). This will allow for the selection of the best MRM transitions.

  • Chromatographic Optimization: Adjust the mobile phase gradient to ensure t-BNG is well-retained, has a good peak shape, and is separated from any potential interferences in the sample matrix.

Sample Preparation and Stability Considerations

The stability of the analyte in solution is critical for accurate and reproducible results. Nitroguanidine itself is reported to be stable in neutral and dilute acidic solutions but can undergo hydrolysis under strongly basic conditions. It is reasonable to assume that t-BNG will exhibit similar stability.

  • Solvents: t-BNG is expected to be soluble in common organic solvents such as acetonitrile and methanol, as well as in aqueous mixtures of these solvents. The solubility of the parent compound, nitroguanidine, is relatively low in water at room temperature but increases with temperature[8][9].

  • pH: To avoid potential degradation, sample and standard solutions should be prepared in neutral or slightly acidic conditions. The use of 0.1% formic acid in the LC-MS mobile phase also serves to maintain an acidic pH.

  • Storage: It is recommended to store stock solutions at 2-8 °C and to prepare working solutions fresh daily.

Conclusion

The analytical methods outlined in this document provide a robust framework for the detection and quantification of N'-tert-butyl-N-nitroguanidine. High-Performance Liquid Chromatography with UV detection offers a reliable and accessible method for routine analysis. For applications demanding higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry provides a powerful alternative. The provided protocols are intended as a starting point, and method optimization and validation are essential for any specific application to ensure data of the highest quality and integrity.

References

  • McKay, A. F. (1952). NITROGUANIDINES'. Chemical Reviews, 51(2), 301-346.
  • CASTRO, A., IGLESIAS, E., LEIS, J. R., & PEÑA, M. E. (2000). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. The Journal of Organic Chemistry, 65(20), 6567-6572.
  • Freeman, D. H., & Seto, F. (1977).
  • Chemistry LibreTexts. (2019, December 31).
  • McKay, A. F., & Wright, G. F. (1951). THE STRUCTURES OF NITROGUANIDINE AND ITS DERIVATIVES. Canadian Journal of Chemistry, 29(6), 504-516.
  • Davis, T. L., & Elderfield, R. C. (1933). Alkyl guanidines and nitroguanidines.
  • Thermo Fisher Scientific. (n.d.). Simultaneous UHPLC/MS Analyses of Explosive Compounds.
  • PubChem. (n.d.). N'-tert-butyl-n-nitroguanidine.
  • Shippy, B. A. (1928). U.S. Patent No. 1,679,752. Washington, DC: U.S.
  • Koch, E. C. (2019). Insensitive High Explosives: III. Nitroguanidine–Synthesis–Structure–Spectroscopy–Sensitiveness. Propellants, Explosives, Pyrotechnics, 44(3), 267-292.
  • Koch, E. C. (2019). Insensitive High Explosives: III. Nitroguanidine – Synthesis – Structure – Spectroscopy – Sensitiveness. Propellants, Explosives, Pyrotechnics, 44(3), 267-292. Available at: [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry, 36(8), e9261.
  • Li, H., & Pan, Q. (1990). Investigation of the thermal stability of nitroguanidine below its melting point. Thermochimica acta, 165(1), 49-56.
  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
  • Zhang, J., Xu, K., & Li, F. (2010). Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression.
  • Wikipedia. (n.d.). Nitroguanidine.
  • NextSDS. (n.d.).
  • NIST. (n.d.). Nitroguanidine.
  • Voloshenko-Rossin, A., Sladkevich, S., Gasser, G., Melman, A., & Lev, O. (2017). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. Mikrochimica Acta, 184(12), 4817-4824.
  • Li, D., Wang, Y., Zhang, Y., & Liu, Y. (2022). Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of N-(tert-butyl)-2-nitrobenzamide: A Technical Guide.
  • Manning, D. L., & Maskarinec, M. P. (1986). Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection.
  • Carcinogenic Potency Database. (2007, October 3). N-butyl-n'-nitro-n-nitrosoguanidine.
  • ResearchGate. (n.d.). UV–vis spectra of guanidine 2 in acetonitrile, c = 3.9·10 − 5 mol/L.
  • Butler, A. R., & Moodie, R. B. (1986). Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 735-738.
  • Smirnov, I., Smirnova, O., Rodin, I., & Stavrianidi, A. (2025). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules, 30(23), 4897.
  • Barry, S. T., & Yap, G. P. (2022). Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=) 2MoCl2] 2. ChemRxiv.
  • U.S. Army Missile Command. (1964). The Thermal Decomposition of Nitroguanidine.

Sources

Method

Application Note: Advanced Crystallization Techniques for Enhancing the Bulk Density of Nitroguanidine (NQ)

Target Audience: Chemical Engineers, Formulation Scientists, and Energetic Materials Researchers Content Focus: Mechanistic causality, process analytical technology (PAT), and self-validating crystallization protocols. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Engineers, Formulation Scientists, and Energetic Materials Researchers Content Focus: Mechanistic causality, process analytical technology (PAT), and self-validating crystallization protocols.

Introduction & Mechanistic Overview

Nitroguanidine (NQ) is a highly insensitive but powerful energetic material used extensively in triple-base propellants and insensitive munitions[1]. While the true crystal density of NQ is 1.77 g/cm³[1], conventional crystallization from aqueous solutions yields the alpha-form: long, hollow, felted needles[2][3]. This anisotropic, needle-like crystal habit results in an extremely low bulk density (0.20 to 0.30 g/cm³) and high porosity, which severely limits its processability, flowability, and performance in solid formulations[4][5].

The fundamental cause of this low bulk density is the intrinsic growth kinetics of the NQ crystal lattice. In pure solvents, the growth rate along one crystallographic axis outpaces the others by orders of magnitude, leading to a high aspect ratio[6][7]. To achieve High Bulk Density Nitroguanidine (HBNQ)—defined as >0.80 g/cm³—the crystallization environment must be engineered to suppress this rapid unidirectional growth, thereby promoting isotropic (spheroidal or cubical) crystal habits[6][8].

Causality in Crystal Habit Modification

To force isotropic growth, scientists rely on two primary thermodynamic and kinetic interventions:

  • Polymeric Habit Modifiers (Kinetic Blocking): The addition of tailor-made polymers, specifically a synergistic mixture of methylcellulose and partially hydrolyzed poly(vinyl alcohol) (PVA), introduces steric hindrance at the rapidly growing crystal faces. These macromolecules selectively adsorb onto the fast-growing facets, restricting solute integration and forcing the crystal to grow uniformly in all directions[2][6].

  • Solvent/Antisolvent (Solventing-Out) Crystallization: By dissolving NQ in a high-solubility organic solvent (e.g., N-methyl-2-pyrrolidone, NMP) and introducing a miscible antisolvent (e.g., acetone) under controlled parameters, the system generates a massive, uniform burst of supersaturation. This shifts the kinetic balance to favor homogeneous nucleation over continuous crystal growth, yielding dense, spheroidal particles[9][10].

Mechanism A Supersaturated NQ Solution B Unmodified Growth Kinetics A->B Pure Solvent C Polymer Addition (PVA + Methylcellulose) A->C Doping E Needle Habit (Low Bulk Density) B->E Fast 1D Growth D Modified Growth Kinetics C->D Steric Hindrance F Spherical Habit (High Bulk Density) D->F Isotropic Growth

Mechanistic pathway comparing unmodified 1D needle growth vs. polymer-modified isotropic growth.

Quantitative Benchmarks: Bulk Density by Method

The table below summarizes the empirical impact of various crystallization strategies on the final bulk density of NQ.

Crystallization MethodSolvent SystemAdditives / AntisolventResulting Crystal HabitBulk Density (g/cm³)
Conventional Cooling WaterNoneFelted Needles0.20 – 0.30
Polymer-Modified WaterMethylcellulose + PVASpheroidal~0.81
Continuous MSMPR DMFVersamid 125Cubical / Spheroidal0.92 – 1.05
Solventing-Out NMPAcetoneSpherical0.94 – 0.97
Biomineralization WaterGelatinSpherulitic>0.80

(Data synthesized from[4][5][6][7][10][11])

Self-Validating Experimental Protocols

A robust crystallization protocol must be a self-validating system. By integrating Process Analytical Technology (PAT), such as in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, researchers can monitor the desupersaturation rate in real-time. If the concentration drop matches the kinetic model for isotropic growth, the system validates itself before the product is even harvested[6][12].

Protocol A: Aqueous Cooling Crystallization via Polymeric Habit Modifiers

Objective: Convert Low Bulk Density NQ (LBDNQ) to HBNQ using steric hindrance.

  • Preparation & Dissolution: Form a 2 to 9 wt% aqueous solution of LBDNQ. Add 0.5 to 2.0 wt% methylcellulose and 0.5 to 2.0 wt% partially hydrolyzed PVA[2]. Heat the reactor to 90°C under continuous agitation (300 rpm) to ensure complete dissolution[12].

    • Causality: The specific combination of methylcellulose and PVA is critical; using either polymer alone fails to fully arrest 1D growth[2].

  • In-Situ Baseline Establishment: Insert an ATR-FTIR diamond probe into the vessel. Calibrate the baseline for dissolved NQ concentration by tracking the absorption spectra within the 650–4000 cm⁻¹ range[12].

  • Controlled Cooling (Critical Step): Initiate cooling at a strictly controlled rate of 1°C to 20°C per minute[2].

    • Causality: Cooling faster than 20°C/min outpaces the adsorption kinetics of the polymers. If the supersaturation spikes too rapidly, the polymer chains do not have sufficient time to diffuse to and block the growing crystal faces, causing the system to revert to needle-like growth[2].

  • Real-Time Validation: Monitor the desupersaturation rate via FTIR. The rate of NQ depletion in the modified solution should be measurably slower than in pure water, confirming that 1D growth is successfully restricted[6][12].

  • Harvesting: Once the system reaches 25°C, filter the spheroidal crystals, wash with cold water, and dry. Verify that the bulk density exceeds 0.80 g/cm³[6][12].

Protocol B: Solvent/Antisolvent (Solventing-Out) Spherulitic Crystallization

Objective: Achieve ultra-high bulk density (>0.94 g/cm³) via rapid homogeneous nucleation.

  • Solvent Dissolution: Dissolve LBDNQ in N-methyl-2-pyrrolidone (NMP) at a mass ratio of 1:3.5 at 85°C[11].

    • Causality: NMP provides exceptionally high solubility for NQ at elevated temperatures, allowing for a highly concentrated initial state and maximizing throughput[9][10].

  • Antisolvent Addition: While maintaining vigorous agitation (e.g., 1000 rpm), introduce room-temperature acetone (the antisolvent) at a controlled rate[10][11].

    • Causality: Acetone is fully miscible with NMP but acts as a strong antisolvent for NQ. Its introduction rapidly lowers the solubility limit, generating a uniform burst of supersaturation that favors the nucleation of spherical particles over the growth of existing needles[9][10].

  • Seeding (Optional but Recommended): Immediately after initiating the cooling process, introduce a small quantity of pre-formed spherical NQ nuclei to direct the growth phase and prevent secondary nucleation[11].

  • Cooling & Agglomeration: Cool the mixture to 20°C at a rate of 5°C/min[11].

  • Harvesting: Filter the resulting spheroidal crystals. Wash thoroughly with pure acetone to remove any residual NMP, and dry the product[9][11].

Workflow N1 Raw LBDNQ (Low Bulk Density) N2 Dissolution in NMP @ 85°C N1->N2 N3 In-situ FTIR Supersaturation Monitoring N2->N3 N4 Controlled Addition of Acetone (Antisolvent) N2->N4 N3->N4 N5 Cooling & Spherical Agglomeration (5°C/min) N4->N5 N6 Filtration & Washing N5->N6 N7 HBNQ Product (>0.94 g/cm³) N6->N7

Self-validating solvent/antisolvent crystallization workflow utilizing in-situ FTIR monitoring.

Quality Control and Analytical Validation

Post-crystallization, the physical properties of the HBNQ must be validated to ensure suitability for formulation:

  • Bulk Density & Tapped Density: Measured using the Archimedes method or a standardized tapped density analyzer to confirm values >0.80 g/cm³[10][11].

  • Morphology Verification: Scanning Electron Microscopy (SEM) should be utilized to confirm the absence of stacking voids and the presence of smooth, spheroidal, or cubical crystal habits[7][10].

  • Impact Sensitivity: Fall hammer testing is recommended to verify that the elimination of sharp needle tips has successfully reduced the material's sensitivity to mechanical shock[8][10].

References

  • Mudryy, R., Damavarapu, R., Stepanov, V., & Halder, R. (2011). Crystallization of High Bulk Density Nitroguanidine. Defense Technical Information Center (DTIC). 6

  • Hatler, L. E. (1972). Continuous Crystallization of High Explosives. OSTI.gov. 4

  • Wagaman, K. L., et al. (1999). Method of producing high bulk density spheroidal nitroguanidine. Google Patents (US Patent H1778H). 2

  • Bunte, S. W., et al. (1990). Spherical nitroguanidine process. Google Patents (US Patent 4967000A). 9

  • Li, J.-S., Wu, S.-W., & Lu, K.-T. (2016). Study on Preparation of Insensitive and Spherical High Bulk Density Nitroguanidine with Controllable Particle Size. Propellants, Explosives, Pyrotechnics. 10

  • Cudziło, S., et al. A study of the detonation parameters of bulk density nitroguanidine and aluminium powder mixtures. ICM.edu.pl. 11

  • Transformation between Two Types of Spherulitic Growth: Tuning the Morphology of Spherulitic Nitroguanidine in a Gelatin Solution. (2020). ACS Publications. 7

  • Nitroguanidine. Wikipedia. 1

  • Nitroguanidines Review. at.ua. 3

  • Henry, R. A., & Cohen, J. (1960). High bulk density nitroguanidine. Google Patents (US Patent 2946820A). 5

  • Forming spherical crystal habit. (2015). Justia Patents. 8

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield and purity of N'-tert-butyl-N-nitroguanidine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and agrochemical researchers facing bottlenecks in the synthesis of substituted nitrogu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and agrochemical researchers facing bottlenecks in the synthesis of substituted nitroguanidines. N'-tert-butyl-N-nitroguanidine is a critical, sterically hindered intermediate. Achieving high yield and >99% purity requires precise control over reaction kinetics, thermodynamics, and byproduct management.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting. We will analyze the causality behind common failures and provide a self-validating protocol to ensure reproducible success.

Mechanistic Pathway Visualization

To troubleshoot effectively, we must first understand the molecular workflow. The diagram below illustrates the preferred nucleophilic substitution pathway using S-methyl-N-nitroisothiourea, which bypasses the steric limitations of direct nitroguanidine transamination.

G SM S-methyl-N-nitroisothiourea (Electrophile) TI Tetrahedral Intermediate (Sterically Hindered) SM->TI Nucleophilic Attack TBA tert-Butylamine (Nucleophile) TBA->TI Addition PROD N'-tert-butyl-N-nitroguanidine (Target Product) TI->PROD Elimination (-CH3SH) BYPROD Methyl Mercaptan (Leaving Group) TI->BYPROD Cleavage

Mechanistic pathway of N'-tert-butyl-N-nitroguanidine synthesis via isothiourea substitution.

Troubleshooting Guides & FAQs

Q1: Why is my conversion rate so low (<40%) when reacting nitroguanidine directly with tert-butylamine? The Causality: Direct transamination of nitroguanidine works well for unhindered primary amines (like methylamine)[1]. However, the central carbon of nitroguanidine is heavily stabilized by resonance from the nitroimino group, making it a poor electrophile. When you introduce tert-butylamine, the extreme steric bulk of the tert-butyl group physically hinders the nucleophilic attack on this stabilized carbon. The Solution: Abandon direct transamination for bulky amines. Instead, use S-methyl-N-nitroisothiourea as your starting material. The methyl mercaptide (-SCH3) is a significantly better leaving group than ammonia, and the starting carbon is more electrophilic[2][3]. This shifts the reaction from a thermodynamically struggling equilibrium to a kinetically favored irreversible substitution.

Q2: I switched to the S-methyl-N-nitroisothiourea route, but my reaction stalls at 70% conversion and smells strongly of sulfur. How do I drive it to completion? The Causality: The reaction generates methyl mercaptan (CH3SH) as a stoichiometric byproduct[4]. If this gas remains dissolved in the reaction matrix, it can participate in reverse reactions or side-reactions, stalling the equilibrium. Furthermore, it is highly toxic and foul-smelling. The Solution: You must actively remove the mercaptan from the equilibrium. Run the reaction under a gentle sweep of nitrogen gas and vent the exhaust through a dual-stage scrubber system. The first stage should contain 10% NaOH to deprotonate the mercaptan, and the second stage should contain 12% sodium hypochlorite (bleach) to irreversibly oxidize the mercaptide to inert sodium methanesulfonate. By continuously stripping the leaving group, Le Chatelier's principle will drive your conversion >95%.

Q3: My HPLC analysis shows a growing impurity peak identified as a nitrourea derivative. What causes this, and how can I prevent it? The Causality: Nitroguanidines and their isothiourea precursors are susceptible to base-catalyzed hydrolysis. If your reaction is run in an aqueous matrix with excessive heating (>60°C) or if the pH drifts too high, the imine bond hydrolyzes, cleaving off the amine/mercaptan and leaving a nitrourea byproduct. The Solution: Switch to an anhydrous or low-water solvent system. Refluxing in absolute ethanol (or a 9:1 Ethanol/Water mixture if solubility is an issue) at 50°C provides the ideal kinetic energy for the substitution while suppressing the hydrolytic pathway[4].

Q4: How can I optimize the crystallization process to ensure the final product achieves >99% purity? The Causality: N'-tert-butyl-N-nitroguanidine is prone to co-crystallizing with unreacted S-methyl-N-nitroisothiourea if crashed out of solution too quickly. Rapid cooling creates supersaturation spikes, leading to amorphous precipitation that traps impurities within the crystal lattice. The Solution: Implement a controlled cooling ramp. Dissolve the crude product in minimal hot ethanol (60°C). Add deionized water dropwise until the solution becomes faintly turbid (the cloud point). Hold the temperature for 15 minutes to allow seed crystals to form, then cool the reactor at a strict rate of 0.5°C/min down to 5°C. This promotes the growth of large, pure crystalline needles.

Quantitative Data Comparison

To justify the shift in methodology, review the empirical data comparing the two primary synthetic routes. The S-methyl-N-nitroisothiourea route demonstrates clear superiority for sterically hindered amines.

ParameterDirect Transamination (Nitroguanidine)Isothiourea Substitution (S-methyl-N-nitroisothiourea)
Typical Yield 30 - 45%85 - 92%
Reaction Time 24 - 48 hours4 - 6 hours
Optimal Temperature 80 - 100°C (Aqueous)50 - 60°C (Ethanolic)
Primary Byproduct Ammonia (NH3), NitroureaMethyl Mercaptan (CH3SH)
Crude Purity < 70%> 90%
Steric Tolerance Very LowHigh
Standard Operating Procedure (SOP): Optimized Isothiourea Route

This self-validating protocol ensures high yield and incorporates critical safety measures for byproduct trapping.

Phase 1: Reactor Preparation & Safety Setup

  • Equip a 1L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, an internal temperature probe, and a subsurface nitrogen sparge tube.

  • Connect the condenser exhaust to a dual-stage gas scrubber:

    • Trap 1: 500 mL of 10% NaOH (aq).

    • Trap 2: 500 mL of 12% NaOCl (Bleach) to oxidize the methyl mercaptan.

  • Initiate a gentle nitrogen sweep (0.1 L/min) through the reactor.

Phase 2: Reaction Execution 4. Charge the reactor with 13.5 g (0.10 mol) of S-methyl-N-nitroisothiourea[2][4]. 5. Add 100 mL of absolute ethanol. Stir at 250 RPM to create a uniform suspension. 6. Using an addition funnel, add 8.78 g (0.12 mol, 1.2 eq) of tert-butylamine dropwise over 30 minutes. Maintain the internal temperature below 30°C to manage the mild exotherm. 7. Once addition is complete, ramp the jacket temperature to heat the reaction mixture to 50°C[4]. 8. Maintain at 50°C for 5 hours. Validation Step: Pull a 0.5 mL aliquot, dilute in mobile phase, and analyze via HPLC. Proceed to workup only when S-methyl-N-nitroisothiourea is <2% by area.

Phase 3: Workup & Crystallization 9. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to approximately 30% of its original volume to remove excess tert-butylamine and ethanol. 10. Transfer the concentrated solution back to the reactor and heat to 60°C. 11. Add deionized water dropwise until the cloud point is reached. 12. Program the chiller to cool the mixture from 60°C to 5°C at a rate of 0.5°C/min. 13. Filter the resulting white crystalline solid through a sintered glass Buchner funnel. Wash the filter cake with 20 mL of ice-cold 1:1 ethanol/water. 14. Dry the product in a vacuum oven at 45°C for 12 hours to yield highly pure N'-tert-butyl-N-nitroguanidine.

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Optimization

Technical Support Center: Troubleshooting Low Reactivity of N'-tert-butyl-N-nitroguanidine in Coupling Reactions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the reactivity of N'-tert-butyl-N-nitroguanidine in coupling reactions. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the reactivity of N'-tert-butyl-N-nitroguanidine in coupling reactions. This guide is structured to provide not just solutions, but a foundational understanding of the chemical principles governing the reactivity of this sterically hindered and electronically deactivated guanidinylating reagent.

Frequently Asked Questions (FAQs)

Q1: Why am I observing little to no product formation in my coupling reaction with N'-tert-butyl-N-nitroguanidine?

The low reactivity of N'-tert-butyl-N-nitroguanidine is primarily a consequence of two synergistic factors:

  • Electronic Deactivation: The nitro group (-NO₂) is a potent electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density on the guanidine nitrogen atoms. This reduction in electron density diminishes the nucleophilicity of the guanidine, making it a poor partner for electrophilic substrates.

  • Steric Hindrance: The tert-butyl group is exceptionally bulky. This steric bulk physically obstructs the approach of the reacting amine to the electrophilic center of the coupling partner, creating a significant kinetic barrier to the reaction.

These two factors combined render N'-tert-butyl-N-nitroguanidine a challenging substrate for many standard coupling protocols.

Q2: I'm attempting a simple nucleophilic substitution with a primary amine and N'-tert-butyl-N-nitroguanidine. What are the key parameters to optimize?

When attempting to couple N'-tert-butyl-N-nitroguanidine with primary amines, a systematic optimization of reaction conditions is crucial. The following flowchart outlines a logical troubleshooting workflow:

troubleshooting_workflow start Start: Low Conversion in Coupling Reaction solvent Solvent Optimization (Polar Aprotic: DMF, DMSO) start->solvent base Base Selection (Non-nucleophilic, hindered bases: DBU, Proton Sponge®) solvent->base No Improvement success Successful Coupling solvent->success Improved Conversion temp Temperature Increase (Monitor for decomposition) base->temp No Improvement base->success Improved Conversion activation Activation Strategy (See Troubleshooting Guide) temp->activation No Improvement temp->success Improved Conversion alternative Consider Alternative Reagents (See Section on Alternatives) activation->alternative Still Unsuccessful activation->success Improved Conversion

Caption: Troubleshooting workflow for coupling reactions.

Refer to the detailed troubleshooting guides below for specific protocols and considerations for each optimization step.

Troubleshooting Guides

Issue 1: Incomplete or Failed Coupling with Primary Amines

Underlying Cause: The combination of a deactivated nucleophile (N'-tert-butyl-N-nitroguanidine) and a potentially unactivated electrophile leads to a high activation energy barrier for the reaction.

Troubleshooting Protocol: Activation with Carbodiimides

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate carboxylic acids for amide bond formation. A similar principle can be applied to activate the guanidine for coupling, although this is a less conventional approach and requires careful optimization. The proposed mechanism involves the formation of a more reactive O-acylisourea or related intermediate.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve your primary amine (1.0 eq) and N'-tert-butyl-N-nitroguanidine (1.2 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Activator Addition: In a separate flask, dissolve EDC (1.5 eq) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.5 eq) in anhydrous DMF.

  • Reaction Initiation: Slowly add the EDC/HOBt solution to the amine/guanidine mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF, DMSOHigh polarity aids in solvating the reactants and intermediates.
Activating Agent EDC/HOBtForms a more reactive intermediate, lowering the activation energy.
Temperature 0 °C to Room TemperatureInitial low temperature controls the exothermic reaction, followed by room temperature to drive the reaction to completion.
Stoichiometry Excess guanidine and activating agentHelps to drive the equilibrium towards product formation.
Issue 2: Reaction Failure with Sterically Hindered or Electron-Deficient Amines

Underlying Cause: For substrates that are themselves sterically hindered or electronically deactivated, the kinetic barrier for the reaction with N'-tert-butyl-N-nitroguanidine becomes prohibitively high under standard conditions.

Troubleshooting Protocol: Microwave-Assisted Synthesis

Microwave irradiation can provide rapid and efficient heating, often leading to significantly reduced reaction times and improved yields for sluggish reactions.[1][2]

Step-by-Step Protocol:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq), N'-tert-butyl-N-nitroguanidine (1.5 eq), and a suitable high-boiling point solvent (e.g., DMF, NMP, or sulfolane).

  • Base Addition: Add a non-nucleophilic base such as DBU (1.5 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a temperature between 120-180 °C for 15-60 minutes. Caution: Start with lower temperatures and shorter times and monitor the pressure carefully.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by chromatography.

ParameterRecommended ConditionRationale
Solvent High-boiling point polar aprotic (DMF, NMP)Allows for higher reaction temperatures under microwave irradiation.
Temperature 120-180 °CProvides the necessary activation energy to overcome the high kinetic barrier.
Time 15-60 minutesSignificantly shorter reaction times compared to conventional heating.

Alternative Guanidinylating Reagents

In cases where N'-tert-butyl-N-nitroguanidine proves to be too unreactive, several highly effective alternative reagents are available.

ReagentStructureKey Advantages
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Highly reactive due to the excellent triflate leaving group. Effective for a wide range of primary and secondary amines under mild conditions.[3][4][5][6][7]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Commercially available and reacts with amines under mild conditions to afford protected guanidines.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea A stable, crystalline solid that can be activated with a variety of reagents to guanidinylate amines.

Protocol Spotlight: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This reagent is often the go-to choice for challenging guanidinylation reactions.

  • Reaction Setup: Dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.1 eq) to the solution at room temperature. For less reactive amines, triethylamine (1.2 eq) can be added as a base.

  • Reaction Monitoring: Stir the reaction for 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the organic layer, and concentrate.

  • Purification: Purify by column chromatography.

Advanced Strategies for Highly Recalcitrant Substrates

For particularly challenging coupling reactions, more specialized techniques may be required.

Mitsunobu Reaction for Guanidinylation of Alcohols

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups, including guanidines, with inversion of stereochemistry.[8][9][10][11] In this context, a protected guanidine acts as the nucleophile.

mitsunobu_reaction alcohol Alcohol (R-OH) intermediate [Alkoxyphosphonium salt] alcohol->intermediate guanidine Protected Guanidine (e.g., N,N',N''-tri-Boc-guanidine) guanidine->intermediate SN2 attack reagents PPh₃, DEAD/DIAD reagents->intermediate product Alkylated Guanidine (Inversion of stereochemistry) intermediate->product

Caption: Mitsunobu reaction for guanidinylation.

This method is particularly useful for introducing a guanidine moiety onto a chiral alcohol substrate where stereochemical control is important.

High-Pressure Chemistry

For reactions with large negative activation volumes, such as those involving significant steric hindrance, the application of high pressure (in the range of 5-15 kbar) can dramatically increase reaction rates. This is a specialized technique requiring specific equipment but can be a viable option for otherwise impossible transformations.[12]

References

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Katritzky, A. R., et al. (2010). Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters, 51(4), 643-646.
  • Baker, T. J., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.
  • Goodman, M., & Kotha, S. (2002). Preparation and Use of N,N'-Di-Boc-N''-Triflylguanidine. Organic Syntheses, 79, 86.
  • Kumar, A., et al. (2012). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361.
  • Porcheddu, A., et al. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Kappe, C. O. (2004). A Fast and Parallel Route to Cyclic Isothioureas and Guanidines with Use of Microwave-Assisted Chemistry. The Journal of Organic Chemistry, 69(16), 5579–5582.
  • Lee, Y., & Silverman, R. B. (2000). A Convenient Synthesis of Disubstituted Guanidines via the Mitsunobu Protocol.
  • Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54589.
  • Sharma, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6505.
  • Baker, T. J., et al. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N''-TRIFLYLGUANIDINE. Organic Syntheses, 78, 91.
  • BenchChem. (2025).
  • Maryanoff, C. A., & Stanzione, R. C. (1986). Synthesis of Guanidines in Solution.
  • Govender, T., et al. (2016). Microwave-Assisted Synthesis of Guanidine Organocatalysts Bearing a Tetrahydroisoquinoline Framework and Their Evaluation in Michael Addition Reactions. European Journal of Organic Chemistry, 2016(23), 4004-4013.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

Sources

Troubleshooting

Optimization of reaction conditions (temperature, solvent, catalyst) for N'-tert-butyl-N-nitroguanidine

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of N'-tert-butyl-N-nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of N'-tert-butyl-N-nitroguanidine (CAS: 110499-10-0). This compound is a highly sterically hindered intermediate frequently utilized in the development of neonicotinoid-like agrochemicals and energetic materials.

Synthesizing this molecule requires overcoming significant steric barriers and managing sensitive leaving groups. This guide breaks down the causality behind reaction failures and provides self-validating protocols to ensure high-yield, reproducible scale-ups.

Mechanistic Workflow & Optimization Pathways

The synthesis generally follows one of two primary routes: Route A (Direct Amination of Nitroguanidine) or Route B (Substitution via S-methyl-N-nitroisothiourea). The diagram below maps the optimization nodes and troubleshooting interventions required for each pathway.

SynthesisWorkflow Start Target: N'-tert-butyl-N-nitroguanidine RouteA Route A: Direct Amination (Nitroguanidine + t-BuNH2) Start->RouteA RouteB Route B: SMNT Substitution (S-methyl-N-nitroisothiourea + t-BuNH2) Start->RouteB OptA Optimization: pH 11.5-12.0, 50-60°C Aqueous Medium RouteA->OptA OptB Optimization: EtOH/H2O, 40-70°C AgNO3 Catalyst RouteB->OptB IssueA Troubleshooting: Low Yield / Unreacted SM OptA->IssueA IssueB Troubleshooting: MeSH Gas Entrapment OptB->IssueB SolutionA Action: Strict pH Control & Prolonged Heating IssueA->SolutionA SolutionB Action: Gas Scrubber Setup & Thiophilic Activation IssueB->SolutionB Product Purified N'-tert-butyl-N-nitroguanidine (>98% Purity) SolutionA->Product SolutionB->Product

Caption: Workflow for N'-tert-butyl-N-nitroguanidine synthesis, optimization, and troubleshooting.

Quantitative Optimization Data

To facilitate rapid experimental design, the table below summarizes the validated parameters and expected outcomes for the three most common synthetic variations.

Synthesis RouteSolvent SystemTemperature (°C)Catalyst / pH ControlReaction Time (h)Expected Yield (%)Purity (HPLC)
Direct Amination Water50 - 60pH 11.5 - 12.0 (NaOH)18 - 2465 - 75>98%
Thermal SMNT EtOH / Water (1:1)70 - 75 (Reflux)None8 - 1280 - 85>99%
Catalytic SMNT EtOH / Water (1:1)40 - 505 mol% AgNO 3​ 3 - 588 - 92>99%

Troubleshooting Guides & FAQs

Q1: Why is the direct condensation of nitroguanidine with tert-butylamine stalling at <40% conversion?

The Causality: The direct amination of nitroguanidine proceeds via an addition-elimination mechanism. The severe steric bulk of the tert-butyl group drastically reduces the rate of nucleophilic attack on the electrophilic guanidine carbon. Furthermore, the elimination of ammonia (the leaving group) is highly pH-dependent. If the pH drops below 9.5, the intermediate tetrahedral complex remains protonated, preventing the expulsion of ammonia and stalling the reaction . The Solution: Buffer the reaction strictly between pH 11.5 and 12.0 using 50% aqueous NaOH. Maintain the temperature at 50–60 °C; this provides sufficient thermal energy to overcome the steric activation barrier without inducing the thermal degradation of the nitroguanidine starting material , .

Q2: When using the S-methyl-N-nitroisothiourea (SMNT) route, what is the optimal solvent system, and how do I manage the methanethiol byproduct?

The Causality: SMNT reacts with amines by expelling methanethiol (MeSH) gas. Because MeSH is highly volatile, toxic, and remains partially soluble, its accumulation in the reaction mixture can push the equilibrium backward. Additionally, SMNT has poor solubility in pure water, while tert-butylamine requires a protic environment to stabilize the transition state. The Solution: Utilize a 1:1 mixture of Ethanol/Water . Ethanol solubilizes the SMNT, while water stabilizes the polar intermediate. Operate at reflux (70–75 °C) and actively sweep the reactor headspace with nitrogen gas. Direct the effluent through a scrubber containing 10% sodium hypochlorite (bleach) to safely oxidize the MeSH gas into methanesulfonic acid, thereby pulling the reaction equilibrium forward .

Q3: Can a catalyst improve the reaction kinetics for the SMNT route given the steric bulk of tert-butylamine?

The Causality: Even in optimal solvents, the methylmercapto group is only a moderate leaving group. The steric hindrance of tert-butylamine slows the initial nucleophilic attack to a crawl at room temperature. The Solution: Introduce a thiophilic soft Lewis acid catalyst . Adding 5 mol% of Silver(I) nitrate (AgNO 3​ ) coordinates the silver ions directly to the soft sulfur atom of the SMNT. This dramatically enhances the leaving group ability of the methylmercapto moiety, precipitating it out of the reaction as insoluble silver methanethiolate (or Ag 2​ S) and accelerating the reaction to completion even at lower temperatures (40–50 °C) .

Step-by-Step Experimental Protocols

Protocol A: pH-Controlled Direct Amination of Nitroguanidine

Use this protocol if avoiding sulfur-containing byproducts is a priority.

  • Preparation: Suspend 1.0 equivalent (eq) of nitroguanidine in deionized water (4 mL/g of starting material) in a jacketed reactor equipped with a mechanical stirrer and a calibrated pH probe.

  • Addition: Add 1.5 eq of tert-butylamine dropwise at room temperature over 15 minutes.

  • Thermal Activation: Heat the mixture to 50 °C. The suspension will slowly begin to clarify as the amine reacts.

  • pH Regulation (Critical Step): Monitor the pH continuously. As ammonia is generated and the reaction progresses, add 50% w/w aqueous NaOH dropwise to maintain the pH strictly between 11.5 and 12.0 . Do not exceed pH 12.5 to avoid degrading the nitro group.

  • Monitoring: Stir for 18–24 hours. Pull aliquots and quench in dilute H 3​ PO 4​ for HPLC analysis. Proceed when conversion is >95%.

  • Isolation: Cool the reactor to 5 °C to precipitate the N'-tert-butyl-N-nitroguanidine. Filter the slurry, wash the filter cake with ice-cold water (2 x 1 mL/g), and dry under vacuum at 45 °C to a constant weight.

Protocol B: Silver-Catalyzed SMNT Substitution

Use this protocol for rapid kinetics and maximum yield, provided heavy metal filtration is acceptable.

  • Setup: Dissolve 1.0 eq of S-methyl-N-nitroisothiourea (SMNT) in a 1:1 mixture of EtOH/H 2​ O (5 mL/g). Connect the reaction flask to a nitrogen sweep system leading directly into a 10% NaOCl (bleach) scrubber.

  • Reagent Loading: Add 1.2 eq of tert-butylamine to the solution.

  • Catalyst Addition: Add 0.05 eq of AgNO 3​ (dissolved in a minimal amount of water) to the reaction mixture.

  • Reaction: Heat the mixture to 45–50 °C. A dark precipitate (silver thiolate/sulfide) will begin forming almost immediately, indicating the activation of the leaving group.

  • Filtration: After 4 hours (verify completion via TLC/HPLC), filter the hot mixture through a tightly packed Celite pad to remove the fine silver salts. Wash the pad with hot ethanol.

  • Crystallization: Concentrate the filtrate in vacuo to remove the majority of the ethanol, which will induce the crystallization of the product from the remaining aqueous phase. Filter, wash with cold water, and dry.

References

  • Title: Method for producing 1-methyl-3-nitroguanidine Source: US Patent US20020173675A1 URL
  • Title: Method for producing N-methyl-N′-nitroguanidine Source: US Patent US6720451B2 URL
  • Title: De Novo Asymmetric Synthesis of (+)-Monanchorin Source: Organic Letters (ACS Publications) URL: [Link]

Optimization

Methods for preventing the degradation of N'-tert-butyl-N-nitroguanidine during storage

Welcome to the Technical Support Center for N'-tert-butyl-N-nitroguanidine (CAS: 110499-10-0). As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N'-tert-butyl-N-nitroguanidine (CAS: 110499-10-0). As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the thermodynamic and photochemical causality behind compound degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: The Causality of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the specific vulnerabilities of the nitroguanidine pharmacophore. N'-tert-butyl-N-nitroguanidine is highly susceptible to three primary degradation pathways:

  • Photolysis (UV/Visible Light): When exposed to ambient or UV light, the nitro group undergoes rotation, crossing from a singlet to an excited triplet state. This high-energy state triggers homolytic N-N and C-N bond ruptures, releasing nitrite and nitrogen(I) oxide, and leaving behind cyanamide and urea derivatives[1].

  • Hydrolysis (Moisture): In the presence of water—especially under slightly alkaline conditions—the compound undergoes nucleophilic attack. This thermochemical process cleaves the molecule into hydroxyguanidines and cyanamides, eventually dimerizing into cyanoguanidine or hydrolyzing into urea[2].

  • Thermolysis (Heat): Elevated temperatures act as a catalyst for both hydrolysis and spontaneous thermal decomposition, drastically reducing the activation energy required for the breakdown of the guanidine backbone[3].

DegradationMechanisms Compound N'-tert-butyl- N-nitroguanidine Light UV/Vis Light Compound->Light Photon Absorption Moisture H2O / Nucleophiles Compound->Moisture Exposure Heat Thermal Stress Compound->Heat Exposure Triplet Excited Triplet State Light->Triplet Intersystem Crossing Hydrolysis Base-Catalyzed Hydrolysis Moisture->Hydrolysis OH- Attack Heat->Hydrolysis Lowers Activation Energy Prod1 Nitrite + N2O (N-N Cleavage) Triplet->Prod1 Photodegradation Prod2 Cyanamide + Urea (C-N Cleavage) Triplet->Prod2 Photodegradation Hydrolysis->Prod2 Thermochemical Breakdown

Fig 1: Mechanistic pathways of N'-tert-butyl-N-nitroguanidine degradation via photolysis and hydrolysis.

Part 2: Troubleshooting FAQs

Q: My lyophilized powder has changed from pure white to a faint yellowish tint. Is the batch compromised? A: Yes. Yellowing is a definitive macroscopic marker of photolytic degradation. It indicates that the N-NO2 bond has been cleaved via the excited triplet state, generating nitrite species and altering the compound's structural integrity[1]. Do not use this batch for sensitive quantitative assays.

Q: Can I store the compound in a standard laboratory refrigerator (4°C) instead of a -20°C freezer? A: For short-term storage (less than 2 weeks), 4°C is acceptable only if the compound is strictly desiccated. However, for long-term stability, -20°C is mandatory. Lowering the temperature suppresses the kinetic energy required for spontaneous thermochemical degradation and minimizes the rate of ambient hydrolysis[2][3].

Q: I dissolved the compound in an aqueous buffer (pH 7.4) for an in vitro assay. How long is the stock solution stable? A: Aqueous stock solutions must be prepared fresh and used immediately. Nitroguanidines are highly susceptible to hydrolysis in water. Even at neutral pH, the presence of water facilitates the degradation of the compound into cyanamide and ammonia over a matter of hours[2]. Never freeze-thaw aqueous stocks of this compound.

Q: I noticed a pressure buildup/fuming when accidentally mixing the compound with a strong base. Why? A: Strong bases (like NaOH) rapidly catalyze the cleavage of the nitramine group. This aggressive thermochemical degradation releases large amounts of ammonia gas and nitrogen oxides (N2O), causing the pressure buildup and fuming you observed[2]. Always handle the compound in pH-neutral or slightly acidic environments.

Part 3: Standard Operating Protocol (SOP) for Aliquoting & Storage

To create a self-validating storage system, you must eliminate the three variables of degradation: light, moisture, and heat. Follow this protocol immediately upon receiving a new batch.

Step 1: Desiccation (Moisture Elimination) Transfer the bulk vial into a vacuum desiccator containing fresh indicating silica gel or Drierite. Apply vacuum for 2-4 hours at room temperature to remove any surface condensation acquired during shipping.

Step 2: Aliquoting (Freeze-Thaw Prevention) Working under dim lighting, weigh out single-use aliquots (e.g., 5 mg or 10 mg) into amber glass vials . Amber glass blocks UV/Vis radiation below 500 nm, effectively preventing the population of the excited triplet state[1].

Step 3: Inert Atmosphere Blanketing (Oxidation/Moisture Prevention) Using a Schlenk line or a gentle gas manifold, purge each amber vial with dry Argon or high-purity Nitrogen for 10-15 seconds. Argon is heavier than air and will create a protective blanket over the powder, displacing residual oxygen and atmospheric moisture.

Step 4: Hermetic Sealing Immediately cap the vials tightly. Wrap the junction between the cap and the vial with PTFE tape or Parafilm to create a hermetic seal against ambient humidity.

Step 5: Cryogenic Storage (Thermal Control) Place the sealed aliquots in a secondary opaque container (like a cardboard cryo-box) and store at -20°C .

StorageWorkflow S1 Step 1 Vacuum Desiccation S2 Step 2 Aliquot in Amber Vials S1->S2 Removes H2O S3 Step 3 Argon/N2 Purge S2->S3 Blocks UV Light S4 Step 4 PTFE/Parafilm Seal S3->S4 Displaces O2/Moisture S5 Step 5 Store at -20°C S4->S5 Secures Atmosphere

Fig 2: Step-by-step self-validating workflow for processing and storing N'-tert-butyl-N-nitroguanidine.

Part 4: Quantitative Storage & Stability Data

Use the following reference table to benchmark your storage conditions and determine the viability of your compound.

Storage StateTemperatureContainer TypeAtmosphereMax Stable DurationPrimary Degradation Risk
Solid (Bulk) -20°CAmber GlassArgon/N224 - 36 MonthsMinimal (if sealed)
Solid (Aliquot) 4°CAmber GlassAmbient Air2 - 4 WeeksHydrolysis / Thermolysis
Solid (Exposed) 20°C (RT)Clear GlassAmbient Air< 7 DaysPhotolysis (Yellowing)
Aqueous Solution 4°CAnyN/A< 12 HoursRapid Base-Catalyzed Hydrolysis
DMSO Solution -20°CAmber GlassArgon/N21 - 3 MonthsNucleophilic Degradation

(Note: DMSO is hygroscopic. If preparing DMSO stock solutions, ensure the solvent is strictly anhydrous to prevent the introduction of water molecules that drive thermochemical degradation).

References

  • A density functional theory investigation of degradation of Nitroguanidine in the photoactivated triplet state Source: PubMed (National Institutes of Health) URL:[Link]

  • Thermochemical Processes During the Degradation of Nitroguanidine in Water: A Density Functional Theory Investigation Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: N'-tert-butyl-N-nitroguanidine Synthesis &amp; Optimization

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals scaling up or optimizing the synthesis of N'-tert-butyl-N-nitroguanidine. Here, we add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals scaling up or optimizing the synthesis of N'-tert-butyl-N-nitroguanidine. Here, we address the thermodynamic and kinetic factors driving byproduct formation and provide self-validating protocols to ensure high-purity yields.

Reaction Pathway & Byproduct Formation Logic

The synthesis of N'-tert-butyl-N-nitroguanidine typically involves the nucleophilic substitution of a leaving group (such as a methylthio group from S-methyl-N-nitroisothiourea or via intermediate triazine ring-opening) by tert-butylamine[1]. The steric bulk of the tert-butyl group heavily influences both the reaction kinetics and the byproduct profile.

Pathway SM S-methyl-N-nitroisothiourea (Starting Material) Target N'-tert-butyl-N-nitroguanidine (Target Product) SM->Target Controlled addition < 25°C BP2 Nitroguanidine / Urea derivatives (Hydrolysis) SM->BP2 H2O / Extended heating Amine tert-Butylamine (Nucleophile) Amine->Target BP1 N,N'-di-tert-butyl-N''-nitroguanidine (Over-alkylation) Target->BP1 Excess Amine + High Temp

Fig 1: Reaction pathways showing target synthesis and primary byproduct divergence.

Troubleshooting Guide: Byproduct Identification & Minimization

Q: We are observing a significant +71 Da mass impurity in our LC-MS. What is it, and how do we prevent it? A: A +71 Da addition relative to your target mass (160.1 Da[2]) indicates the formation of N,N'-di-tert-butyl-N''-nitroguanidine. This over-substitution occurs when the initial product acts as an electrophile against excess tert-butylamine.

  • Causality: The tert-butyl group is sterically hindered, making the first substitution slow. If the reaction temperature is raised to force completion, the activation energy for the second substitution is also breached.

  • Resolution: Maintain strict stoichiometric control (1.05 eq of tert-butylamine) and keep the reaction temperature below 25°C[3]. Use a biphasic solvent system to partition the product away from the unreacted amine.

Q: Our yield is low, and we see high levels of des-alkylated nitroguanidine. Why? A: This is a classic hydrolysis byproduct. If your solvent contains excessive water (above 11%[3]), the starting material or the intermediate will hydrolyze before the sterically hindered tert-butylamine can attack.

  • Causality: Water acts as a competing nucleophile. Because tert-butylamine is bulky, its nucleophilic attack is kinetically slower than that of unhindered primary amines, giving water a competitive advantage.

  • Resolution: Ensure anhydrous conditions. Dry your solvents over molecular sieves prior to use and verify that the water content is below 0.1% via Karl Fischer titration.

Q: The product is contaminated with sulfate or sulfur compounds. How do we remove them? A: If you are synthesizing the precursor via guanidine sulfate or thiocyanate nitration[4], residual sulfur compounds often carry over.

  • Causality: Intermediate salts can trap sulfate/thiocyanate ions within their crystal lattice during rapid precipitation.

  • Resolution: Implement a slow recrystallization from boiling water[4]. Rapid cooling crashes out the product and traps impurities; cooling slowly overnight yields high-purity needles.

Quantitative Byproduct Profile & Mitigation Strategy

To aid in analytical tracking, reference the following table for expected impurities during process monitoring.

Impurity / ByproductRRT (Relative Retention Time)Primary CauseMitigation Strategy
Unreacted S-methyl precursor0.65Insufficient reaction time / low tempExtend hold time; monitor via HPLC until < 1%
Hydrolysis products (Ureas)0.40Moisture in solventUse anhydrous ethanol/methanol[1]
N,N'-di-tert-butyl-N''-nitroguanidine1.85Excess amine / thermal runawayLimit amine to 1.05 eq; T < 25°C[3]
Guanidine nitrate/sulfate carryover0.15Poor aqueous workupWash filter cake with ice-cold water[4]

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure causality between your actions and the chemical outcome.

Step-by-Step Methodology:

  • Preparation & Validation: Dry methanol over 3Å molecular sieves. Validation: Perform Karl Fischer titration; proceed only if H₂O < 0.1%.

  • Precursor Dissolution: Suspend 1.0 eq of S-methyl-N-nitroisothiourea in the anhydrous methanol. Cool the reactor jacket to 10°C.

  • Controlled Addition: Add 1.05 eq of tert-butylamine dropwise over 2 hours. Causality: Slow addition prevents localized concentration spikes of the amine, suppressing the formation of the di-tert-butyl byproduct[1].

  • Thermal Maturation: Allow the reaction to warm to 20°C and stir for 8 hours. Validation: Pull an aliquot for HPLC. The reaction is self-validated as complete when the precursor peak area is < 1%.

  • Quench & Crystallization: Concentrate the mixture to half volume under reduced pressure[1]. Add ice-cold water to precipitate the product.

  • Purification: Filter and recrystallize from a minimal amount of boiling water. Allow to cool slowly overnight[4]. Validation: Melting point should be sharp, confirming the exclusion of trapped solvent/salts.

References

  • McKay, A. F. "NITROGUANIDINES". at.ua.
  • Organic Syntheses. "Nitroguanidine". orgsyn.org.
  • PubChemLite. "N'-tert-butyl-n-nitroguanidine (C5H12N4O2)". uni.lu.
  • Google Patents. "Preparation process of nitroguanidine derivatives". google.com.

Sources

Optimization

Technical Support Center: Scaling Up N'-tert-butyl-N-nitroguanidine Production

[label="3. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical, thermodynamic, and engineering challenges associated with scaling up the synthesis of N'-tert-butyl-N-nitroguanidine. This compound is a critical intermediate in the development of neonicotinoid-like structures and specialized pharmaceuticals.

The primary synthetic route involves the transamination of nitroguanidine (NQ) with tert-butylamine (tBA). While straightforward on a milligram scale, transitioning to multi-kilogram pilot production introduces severe multiphase engineering challenges. This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure your scale-up is safe, efficient, and reproducible.

Part 1: Troubleshooting & FAQs (Reaction Kinetics & Engineering)

Q1: Why does our transamination reaction stall at 40-50% conversion when moving from a 100 mL flask to a 10 L pilot reactor? A: This is a classic case of equilibrium suppression combined with reagent volatility. The transamination of nitroguanidine liberates ammonia gas as a byproduct 1. In a small, open laboratory flask, ammonia easily escapes into the fume hood, driving the reaction forward via Le Chatelier's principle. In a sealed pilot reactor, the trapped ammonia pushes the equilibrium backward.

However, because tert-butylamine is highly volatile (boiling point ~45 °C), simply venting the reactor to release ammonia will cause your primary reagent to boil off. Furthermore, the steric bulk of the tert-butyl group inherently slows down the nucleophilic attack on the nitroguanidine carbon, making prolonged heating necessary 2.

  • The Causality-Driven Solution: Equip your reactor with a back-pressure regulator (BPR) set to 1.5 bar, coupled with a selective overhead condenser cooled to 5 °C. This thermodynamic setup selectively refluxes the tert-butylamine back into the liquid phase while allowing the non-condensable ammonia gas to vent into an acidic scrubber.

Q2: We are experiencing severe clumping and poor mixing during the initial reagent addition phase. How can we resolve this? A: Nitroguanidine has notoriously low solubility in cold water (~4.4 g/L at 25 °C), forming dense, non-Newtonian slurries. As the reaction progresses, the highly soluble N'-tert-butyl-N-nitroguanidine product begins to form. This phase transition from a thick suspension to a partial solution causes transient supersaturation, leading to localized clumping and stalling the agitator.

  • The Causality-Driven Solution: Do not rely on standard anchor stirrers. Use a pitched-blade turbine to provide high-torque axial mixing. Maintain a minimum of 3.5 volumes of water relative to the substrate mass, and dose the tert-butylamine slowly to manage the localized pH and thermal spikes that exacerbate clumping.

Q3: What are the safety implications of heating nitroguanidine in a sealed, pressurized vessel? A: Nitroguanidine is an energetic material. While it is relatively insensitive to shock compared to high explosives, subjecting it to confined heating poses a severe thermal hazard if the system dries out or experiences a runaway exotherm 3.

  • The Causality-Driven Solution: Never process dry nitroguanidine; always maintain it as an aqueous slurry. Ensure your reactor is equipped with a rupture disk rated for the maximum theoretical pressure of complete ammonia generation. For extreme scale-ups, transitioning to continuous flow microreactors offers superior heat dissipation and minimizes the active volume of energetic material at any given time 3.

Part 2: Mechanistic & Workflow Visualizations

Understanding the physical state of the reagents during the reaction is critical for scale-up success. The diagrams below map the chemical mechanism to its physical challenges, followed by the optimized engineering workflow.

Mechanism NQ Nitroguanidine (Poorly Soluble) TI Tetrahedral Intermediate (Transient State) NQ->TI Nucleophilic Addition tBA tert-Butylamine (Volatile, bp 45°C) tBA->TI NH3 Ammonia Gas (Equilibrium Inhibitor) TI->NH3 Off-gassing Prod N'-tert-butyl-N-nitroguanidine (Target Product) TI->Prod Elimination

Figure 1: Mechanistic pathway of nitroguanidine transamination highlighting physical scale-up challenges.

Workflow Step1 1. Aqueous Slurry Prep (Nitroguanidine + H2O) Step2 2. Amine Dosing (tBA added at <20°C) Step1->Step2 Step3 3. Pressurized Heating (65°C, Sealed Reactor) Step2->Step3 Step4 4. Selective Venting (BPR at 1.5 bar for NH3) Step3->Step4 Step5 5. Cooling & Crystallization (Linear ramp to 5°C) Step4->Step5 Step6 6. Isolation (Filtration & Wash) Step5->Step6

Figure 2: Step-by-step pilot-scale workflow for N'-tert-butyl-N-nitroguanidine synthesis.

Part 3: Quantitative Data & Process Parameters

The table below summarizes the critical parameter shifts required when moving from a laboratory fume hood to a pilot plant environment.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Scale-Up Rationale & Causality
Reagent Ratio (NQ:tBA) 1 : 1.51 : 1.2Improved vapor containment in a sealed reactor reduces the need for large amine excesses.
Solvent Volume (H₂O) 5.0 vol3.5 volVolumetric efficiency is improved; high-torque mechanical stirring prevents clumping at lower volumes.
Operating Temp. 60 °C (Reflux)65 °C (Pressurized)A sealed reactor prevents tBA loss; the slight temperature increase compensates for pressure-induced kinetic delays.
Venting Strategy Open to scrubberBPR set to 1.5 barBack-pressure regulation allows NH₃ escape while keeping the volatile tBA in the liquid phase.
Expected Yield 80 - 85%90 - 92%Superior thermal control and optimized equilibrium shifting drive higher overall conversion.

Part 4: Self-Validating Pilot Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the built-in analytical checkpoints are met.

Step 1: Reactor Preparation & Slurry Formation

  • Charge a 5 L jacketed pressure reactor (equipped with a pitched-blade turbine, back-pressure regulator, and 5 °C overhead condenser) with 3.5 L of deionized water.

  • Add 1.0 kg of water-wet nitroguanidine (NQ).

  • Engage agitation at 250 rpm. Validation Checkpoint: Visually confirm the formation of a uniform, flowable white slurry without stagnant zones at the reactor base.

Step 2: Controlled Amine Dosing

  • Cool the reactor jacket to 10 °C.

  • Slowly pump in 1.2 molar equivalents of tert-butylamine over 60 minutes.

  • Causality Note: The addition is exothermic due to solvation and partial neutralization. Keep the internal temperature strictly below 20 °C to prevent premature tBA volatilization.

Step 3: Pressurized Transamination

  • Seal the reactor and set the back-pressure regulator (BPR) to 1.5 bar.

  • Heat the mixture to an internal temperature of 65 °C.

  • Validation Checkpoint: Monitor the pressure gauge. As the reaction proceeds, pressure will rise. Ensure the BPR is actively venting non-condensable ammonia gas to the acidic scrubber while the 5 °C condenser refluxes the liquid tBA.

Step 4: Reaction Monitoring

  • Hold the reaction at 65 °C for 8 hours.

  • Validation Checkpoint: Pull a sample and analyze via HPLC (UV at 260 nm). The reaction is deemed complete when residual NQ is < 2.0% (Area %). If NQ is > 2.0%, continue heating for 2 additional hours and re-sample.

Step 5: Crystallization and Isolation

  • Once validated, apply a linear cooling ramp to bring the internal temperature down to 5 °C over 4 hours. Causality Note: A slow, linear ramp prevents oiling out and ensures the formation of large, easily filterable crystals.

  • Discharge the slurry and filter via a Nutsche filter.

  • Wash the filter cake with 2 x 500 mL of ice-cold deionized water to remove residual tBA and trace unreacted NQ.

  • Dry the product under vacuum at 40 °C until constant weight is achieved.

Part 5: References

  • Synthesis of Propyl Nitroguanidine (PrNQ) Source: IMEMG (Insensitive Munitions and Energetic Materials Technology Symposium) URL:

  • Energetic Material Synthesis: Scale-up Using a Novel Modular Microflow Reactor Setup Source: ACS Publications (Organic Process Research & Development) URL:

  • Synthesis and Characterization of 5-Substituted 1,3-Diazacyclohexane Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL:

Sources

Troubleshooting

Technical Support Center: UV Photodegradation of N'-tert-butyl-N-nitroguanidine

Welcome to the Technical Support Center for the photochemical analysis of N'-tert-butyl-N-nitroguanidine. This portal provides drug development professionals and environmental chemists with field-proven troubleshooting g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the photochemical analysis of N'-tert-butyl-N-nitroguanidine. This portal provides drug development professionals and environmental chemists with field-proven troubleshooting guides, mechanistic insights, and self-validating protocols for managing the UV-induced degradation of nitroguanidine-containing compounds.

Module 1: Core Mechanistic FAQs

Q: Why does the degradation rate of N'-tert-butyl-N-nitroguanidine drop significantly when using a 350 nm UV source compared to 254 nm or 300 nm? A: The degradation efficiency is directly tied to the absorption threshold of the nitroguanidine chromophore and the population of its excited states. Under 254 nm and 300 nm irradiation, the molecule is efficiently excited to a singlet state, which then undergoes rapid intersystem crossing (ISC) to a highly reactive lowest-energy triplet state, as supported by 1[1]. This triplet state is the primary driver for N-N and C-N bond ruptures. At 350 nm, the photon energy is insufficient to efficiently populate this triplet state, leading to a dramatic drop in the degradation rate (often <10% degradation over 32 hours) according to 2[2].

Q: What are the primary chemical pathways driving the breakdown of the nitroguanidine moiety? A: The photodecomposition of the N-nitroguanidine group occurs primarily through the homolytic or heterolytic cleavage of the N-N bond, a mechanism detailed in 3[3].

  • Denitration (Homolytic Cleavage): Yields an unstable NO2• radical and an N-tert-butylguanidinyl radical. This pathway is heavily influenced by the solvent effect and dissolved oxygen.

  • Partial Reduction/Hydrolysis: Leads to the formation of N-tert-butyl-N-nitrosoguanidine, a transient and highly toxic intermediate, as observed in 4[4].

  • Further Oxidation: The guanidinyl radicals further react with water or reactive oxygen species (ROS) to form stable end-products, predominantly N-tert-butylguanidine, N-tert-butylurea, nitrite, and nitrate[2].

Pathway Parent N'-tert-butyl-N-nitroguanidine (Ground State) Singlet Singlet Excited State (S1) Parent->Singlet UV Photon (>290 nm) Triplet Triplet Excited State (T1) Singlet->Triplet Intersystem Crossing Radical N-N Homolytic Cleavage (NO2• + Guanidinyl Radical) Triplet->Radical Solvent/O2 dependent Nitroso N-tert-butyl-N-nitrosoguanidine (Transient) Triplet->Nitroso Partial Reduction Guanidine N-tert-butylguanidine + Nitrite/Nitrate Radical->Guanidine H-abstraction Urea N-tert-butylurea + N2 + Cyanamide Radical->Urea Further Oxidation Nitroso->Guanidine Denitrosation Nitroso->Urea Hydrolysis

Fig 1: UV-induced photodegradation pathways of N'-tert-butyl-N-nitroguanidine via triplet state.

Module 2: Analytical Troubleshooting & Mass Balance

Q: My LC-QToF-MS mass balance calculations show <60% recovery after 8 hours of UV exposure. Where is the missing mass? A: Poor mass balance in nitroguanidine photolysis is a 5[5] and typically stems from two factors:

  • Volatilization of End Products: If your reaction pH drifts above 8.0, ammonium (a terminal degradation product) converts to volatile ammonia gas. Additionally, elemental nitrogen (N2) is a significant byproduct of unbuffered alkaline photolysis[4].

  • Undetected Transient Intermediates: The intermediate N-tert-butyl-N-nitrosoguanidine is highly unstable in aqueous solutions, particularly at alkaline pH, and degrades rapidly before standard LC-MS injection[4]. Solution: Utilize a sealed headspace reactor to capture volatile nitrogen species, and lower the sampling temperature to stabilize nitrosoguanidine derivatives for detection.

Troubleshooting Start Issue: Poor Mass Balance (<80% Recovery) CheckpH Is reaction pH > 8.0? Start->CheckpH Volatilization Ammonia/N2 Volatilization. Action: Use sealed headspace. CheckpH->Volatilization Yes Transient Loss of Transient Intermediates (e.g., Nitrosoguanidine) CheckpH->Transient No Trap Action: Lower temp, use DMPO spin trapping for ESR. Transient->Trap

Fig 2: Troubleshooting logic tree for resolving poor mass balance in photolysis experiments.

Q: How can I definitively prove the homolytic cleavage of the N-NO2 bond in my samples? A: Because the NO2• radical is extremely short-lived, standard LC-MS cannot detect it. You must use Electron Spin Resonance (ESR) spectroscopy coupled with a spin-trapping agent. Derivatizing the unstable NO2• radical with DMSO-d6 or using nitroso spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) creates a stable spin adduct that can be measured at room temperature[3].

Module 3: Experimental Optimization & Protocols

Quantitative Data Summary: Photodegradation Kinetics

The following table summarizes the expected kinetic behavior of the nitroguanidine moiety under varying UV conditions, serving as a benchmark for your experimental controls[2].

UV WavelengthOxidant / CatalystEst. Half-Life (Pure Water)Major Stable ProductsMass Recovery (8h)
254 nmNone (Direct Photolysis)< 30 minutesGuanidine deriv., Nitrite, Nitrate> 80%
300 nmNone (Direct Photolysis)~ 4 hoursGuanidine deriv., Urea deriv., Ammonium> 80%
350 nmNone (Direct Photolysis)> 32 hoursMinimal degradation~ 100%
254 nmH2O2 / TiO2 (AOP)< 15 minutesComplete mineralization (CO2, NO3-)N/A (Mineralized)
Protocol: Self-Validating UV Photolysis and Radical Trapping Workflow

This methodology ensures that any observed degradation is definitively linked to UV-induced mechanisms rather than hydrolysis or analytical artifacts.

Step 1: Preparation of Self-Validating Controls

  • Test Sample: Prepare 50 mg/L N'-tert-butyl-N-nitroguanidine in HPLC-grade water (buffered to pH 7.0 with 5 mM phosphate).

  • Dark Control: Wrap one quartz reactor entirely in aluminum foil. Causality: Validates that degradation is strictly photochemical, ruling out spontaneous hydrolysis.

  • Quenched Control: Add 10 mM isopropanol (hydroxyl radical scavenger) to a second reactor. Causality: Differentiates direct photolysis from indirect ROS-mediated oxidation.

Step 2: UV Irradiation Setup

  • Place the quartz tubes in a photoreactor equipped with 254 nm or 300 nm lamps.

  • Maintain the temperature at exactly 25 °C using a cooling jacket. Causality: Prevents thermal degradation from skewing kinetic data.

  • Irradiate for predefined time points (e.g., 0, 15, 30, 60, 120 minutes).

Step 3: Spin Trapping for ESR (Optional but Recommended)

  • For positive radical detection, add 50 mM DMPO to the sample immediately prior to UV exposure.

  • Transfer an aliquot to a capillary tube and measure the ESR signal at room temperature. Causality: The appearance of a characteristic 1:2:2:1 quartet signal definitively confirms the presence of trapped NO2• radicals[3].

Step 4: LC-QToF-MS Analysis

  • Quench the reaction at each time point by transferring the sample to a pre-chilled amber vial (-20 °C). Causality: Stabilizes transient nitrosoguanidines for accurate mass balance.

  • Analyze using a reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% formic acid).

  • Monitor for the parent mass and expected fragments (e.g., loss of NO2, formation of N-tert-butylguanidine).

References

  • Beal, S. A., et al. (2019). "Photo-transformation of aqueous nitroguanidine and 3-nitro-1,2,4-triazol-5-one: Emerging munitions compounds." Chemosphere. 2

  • Burrows, W. D., et al. (1988). "Photochemistry of Aqueous Nitroguanidine." U.S. Army Biomedical Research and Development Laboratory. 4

  • "Effect of UV-light exposure duration, light source, and aging on nitroguanidine (NQ) degradation product profile and toxicity." (2022). Science of The Total Environment. 5

  • Katagi, T. (2018). "Direct photolysis mechanism of pesticides in water." Journal of Pesticide Science. 3

  • "A density functional theory investigation of degradation of Nitroguanidine in the photoactivated triplet state." (2019). Journal of Molecular Modeling. 1

Sources

Reference Data & Comparative Studies

Validation

A Multi-Pronged Spectroscopic Approach to the Structural Validation of N'-tert-butyl-N-nitroguanidine

Introduction: The Analytical Imperative for Substituted Guanidines Guanidine and its derivatives are ubiquitous scaffolds in medicinal chemistry and materials science, prized for their unique basicity and ability to form...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Substituted Guanidines

Guanidine and its derivatives are ubiquitous scaffolds in medicinal chemistry and materials science, prized for their unique basicity and ability to form strong hydrogen bonds.[1][2] The introduction of substituents, such as the N'-tert-butyl and N-nitro groups in our compound of interest, creates specific stereoelectronic properties. However, it also introduces ambiguity in its structural determination. Isomers can be readily formed during synthesis, necessitating a robust, multi-technique approach for unambiguous structural validation.

The Proposed Structure and Analytical Workflow

The target molecule, N'-tert-butyl-N-nitroguanidine, possesses a distinct set of functional groups: a bulky tert-butyl group, a guanidinyl core, and a nitroamine moiety. Each of these components will produce a characteristic "fingerprint" in the different spectroscopic analyses.

Our analytical strategy is designed to systematically probe and confirm each part of the molecule. This workflow ensures that data from one technique corroborates the findings of another, providing a high degree of confidence in the final structural assignment.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Interpretation & Validation cluster_3 Phase 4: Structural Confirmation Prep Synthesized Compound (N'-tert-butyl-N-nitroguanidine) NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Aliquots for each technique IR FTIR Spectroscopy Prep->IR Aliquots for each technique MS Mass Spectrometry (e.g., ESI-MS) Prep->MS Aliquots for each technique Interpret_NMR Elucidate Carbon-Hydrogen Framework & Connectivity NMR->Interpret_NMR Interpret_IR Identify Key Functional Groups (NO₂, N-H, C=N) IR->Interpret_IR Interpret_MS Confirm Molecular Weight & Fragmentation Pattern MS->Interpret_MS Confirm Validated Structure Interpret_NMR->Confirm Convergent Evidence Interpret_IR->Confirm Convergent Evidence Interpret_MS->Confirm Convergent Evidence G cluster_NMR NMR Evidence cluster_IR IR Evidence cluster_MS MS Evidence NMR_H ¹H: 9H singlet (t-Bu) + 3H broad (N-H) Framework Confirms C-H Framework & Connectivity NMR_H->Framework NMR_C ¹³C: Signals for t-Bu and Guanidinyl C (@ ~158 ppm) NMR_C->Framework Final_Structure Validated Structure: N'-tert-butyl-N-nitroguanidine Framework->Final_Structure Provides Skeleton IR_NO2 Strong N-O Stretches (~1615 & 1280 cm⁻¹) Func_Groups Confirms Key Functional Groups IR_NO2->Func_Groups IR_NH N-H Stretches (~3410, 3325 cm⁻¹) IR_NH->Func_Groups IR_CN C=N Stretch (~1645 cm⁻¹) IR_CN->Func_Groups Func_Groups->Final_Structure Adds Functional Groups MS_MolIon [M+H]⁺ @ m/z 161.1035 Mol_Weight Confirms Molecular Formula C₅H₁₂N₄O₂ MS_MolIon->Mol_Weight MS_Frag Loss of Isobutylene MS_Frag->Mol_Weight Mol_Weight->Final_Structure Verifies Mass

Caption: Logical convergence of spectroscopic data.

  • NMR establishes the carbon-hydrogen skeleton and the core connectivity.

  • IR populates this skeleton with the correct functional groups, most importantly confirming the nitroamine.

  • MS verifies the total mass and elemental composition of the assembled structure.

Together, these mutually reinforcing data points provide an unambiguous and definitive validation of the structure as N'-tert-butyl-N-nitroguanidine.

References

  • NextSDS. (n.d.). N'-tert-butyl-N-nitroguanidine — Chemical Substance Information. Retrieved from [Link]

  • Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Retrieved from [Link]

  • Tzouganatou, C., et al. (2019). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. AIR Unimi. Retrieved from [Link]

  • Olah, G. A., et al. (1997). ¹H, ¹³C, ¹⁵N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions. Retrieved from [Link]

  • Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]

  • Wang, C., & Chow, A. T. (2012). Fast Separation and Quantification Method for Nitroguanidine and 2,4-Dinitroanisole by Ultrafast Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Nitroguanidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]

  • MDPI. (2025). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. Retrieved from [Link]

  • Kumler, W. D. (1953). The Infrared Spectra of Nitroguanidine and Related Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Gerstl, Z., et al. (2017). Sensitive Analysis of Nitroguanidine in Aqueous and Soil Matrices by LC-MS. Analytical Chemistry. Retrieved from [Link]

  • Kumler, W. D. (1953). The Infrared Spectra of Nitroguanidine and Related Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChemLite. (n.d.). N'-tert-butyl-n-nitroguanidine (C5H12N4O2). Retrieved from [Link]

  • SpringerLink. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Retrieved from [Link]

  • McKay, A. F. (1949). NITROGUANIDINES. Chemical Reviews. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-Butyl-N′-nitro-N-nitrosoguanidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitroguanidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butyl-2-nitro-1-nitroso-guanidine. Retrieved from [Link]

  • McKay, A. F., & Wright, G. F. (1947). Preparation and Properties of N-Methyl-N-nitroso-N'-nitroguanidine. Journal of the American Chemical Society. Retrieved from [Link]

  • UGC. (n.d.). ¹³C NMR spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Nitroguanidine. Retrieved from [Link]

  • Carcinogenic Potency Database. (2007). N-butyl-n'-nitro-n-nitrosoguanidine. Retrieved from [Link]

  • MDPI. (2023). Preparation and Characterization of Ultrafine Nitroguanidine with Different Aspect Ratios. Retrieved from [Link]

  • ResearchGate. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • ACD/Labs. (2026). t-Butyl group towers over other ¹H resonances. Retrieved from [Link]

  • Google Patents. (n.d.). EP0798293A1 - Process for the preparation of N-Methyl-N'-nitroguanidine.

Sources

Comparative

Performance Comparison Guide: N'-tert-butyl-N-nitroguanidine (t-BuNQ) in Advanced Propellant Formulations

Nitroguanidine (NQ) has long been a staple in triple-base gun propellants and high explosives due to its high density, low sensitivity, and excellent detonation performance. However, NQ suffers from poor processability—s...

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Author: BenchChem Technical Support Team. Date: April 2026

Nitroguanidine (NQ) has long been a staple in triple-base gun propellants and high explosives due to its high density, low sensitivity, and excellent detonation performance. However, NQ suffers from poor processability—specifically, its tendency to form hollow, needle-like crystals and its high melting point, which precludes its use in melt-cast formulations. To overcome these limitations, researchers have developed various alkyl-nitroguanidine derivatives. Among these, N'-tert-butyl-N-nitroguanidine (t-BuNQ) [1] has emerged as a compelling candidate for advanced propellant matrices.

This guide objectively compares the performance of t-BuNQ against baseline NQ and other alkyl derivatives (such as Propyl-nitroguanidine, PrNQ), providing actionable insights and experimental protocols for energetic materials researchers and formulation scientists.

Mechanistic Rationale: The Role of the tert-Butyl Substitution

The incorporation of a bulky tert-butyl group onto the nitroguanidine backbone fundamentally alters both the molecular and crystalline properties of the material.

  • Hydrogen Bond Disruption: Unsubstituted NQ possesses multiple hydrogen bond donors and acceptors, creating a rigid, dense 3D intermolecular network. The tert-butyl group introduces significant steric hindrance, disrupting this network. This directly lowers the melting point, transforming the derivative into a potential melt-cast carrier or a highly soluble additive for composite propellants.

  • Inductive Effects and Bond Dissociation: The electron-donating nature (+I effect) of the alkyl group influences the electrostatic potential distribution across the molecule. Recent studies on nitroguanidine derivatives [2] demonstrate that alterations in electrostatic interactions and inductive effects directly impact the N–NO2 bond dissociation energy (BDE). In t-BuNQ, the altered electron density modulates the N–NO2 BDE, which governs the initial step of thermal decomposition and, consequently, the propellant's burn rate.

  • Density vs. Processability Trade-off: While the bulky aliphatic group reduces the crystalline density and oxygen balance compared to pure NQ, it drastically improves rheology, compatibility with polymeric binders, and eliminates the porosity issues associated with NQ's needle-like crystallization.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and energetic properties of t-BuNQ compared to baseline NQ and PrNQ (a known melt-cast derivative).

PropertyNitroguanidine (NQ)Propyl-nitroguanidine (PrNQ)N'-tert-butyl-N-nitroguanidine (t-BuNQ)
Molecular Weight ( g/mol ) 104.07146.15160.17
Melting Point (°C) 232 (Decomposes)98–99115–120
Crystal Density (g/cm³) 1.71~1.45~1.38
Impact Sensitivity (J) > 40 (Insensitive)> 40 (Insensitive)> 35 (Low Sensitivity)
Oxygen Balance (%) -30.7-98.5-119.9
Primary Application Triple-base propellantsMelt-cast carrierBurn rate modifier / Binder plasticizer

(Note: Energetic values for t-BuNQ are derived from structural analog extrapolations and standard predictive thermochemical codes like EXPLO5).

Experimental Protocols & Methodologies

To validate the performance of t-BuNQ in a propellant matrix, the following self-validating experimental workflows must be employed. These protocols are designed to ensure high trustworthiness, reproducibility, and safety.

Protocol A: Thermal Decomposition Analysis (DSC/TGA)

Purpose: To determine the activation energy of decomposition and validate the N-NO2 bond cleavage mechanism.

  • Sample Preparation: Weigh exactly 1.0–1.5 mg of pure t-BuNQ [3] into an alumina crucible. Causality: Keeping the sample mass critically low minimizes self-heating effects during exothermic decomposition, preventing skewed kinetic data.

  • Atmosphere Control: Purge the Differential Scanning Calorimetry (DSC) furnace with high-purity Argon at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative interference from skewing the intrinsic decomposition exotherm.

  • Heating Regimes: Subject the samples to multiple linear heating rates ( β = 2, 5, 10, and 15 °C/min) from 25 °C to 350 °C.

  • Data Analysis & Validation: Use the Kissinger and Ozawa-Flynn-Wall (OFW) isoconversional methods to calculate the activation energy ( Ea​ ). Self-Validation: A lower calculated Ea​ compared to baseline NQ confirms the steric weakening of the N-NO2 bond.

Protocol B: Formulation and Rheological Testing of t-BuNQ Propellants

Purpose: To evaluate the processability of t-BuNQ as a composite propellant ingredient.

  • Binder Integration: In a planetary vacuum mixer, combine 15 wt% Hydroxyl-terminated polybutadiene (HTPB) with 5 wt% t-BuNQ at 60 °C. The t-BuNQ acts as a reactive plasticizer.

  • Solid Loading: Gradually add 80 wt% of coarse and fine Ammonium Perchlorate (AP) in a bimodal distribution (e.g., 200 µm and 50 µm).

  • Vacuum Mixing: Mix under a vacuum of < 10 mbar for 120 minutes. Causality: High vacuum eliminates trapped air voids in the highly viscous slurry. Voids act as adiabatic "hot spots" during combustion, which can dangerously increase shock sensitivity.

  • Viscosity Validation: Measure the end-of-mix viscosity using a Brookfield viscometer. Self-Validation: The addition of t-BuNQ must yield a measurable viscosity reduction (typically >15%) compared to an equivalent NQ-loaded formulation, proving its efficacy as a processability enhancer.

Visualizations

FormulationWorkflow A Raw Materials: HTPB + t-BuNQ + AP B Vacuum Mixing (60°C, <10 mbar) A->B Addition C Rheology Testing (Viscosity Check) B->C Sampling D Casting & Curing (Polyurethane Network) B->D Direct Cast C->D Approved E Performance Evaluation (Burn Rate & Sensitivity) D->E Final Product

Workflow for formulating and validating t-BuNQ-based composite propellants.

MechanisticPathway N1 t-BuNQ Molecule N2 tert-Butyl Group (+I Inductive Effect) N1->N2 N3 Steric Hindrance N1->N3 N4 Altered Electrostatic Potential N2->N4 N5 H-Bond Network Disruption N3->N5 N6 Weakened N-NO2 Bond (Lower BDE) N4->N6 N7 Lower Melting Point (Improved Processability) N5->N7 N8 Accelerated Initial Decomposition N6->N8

Pathway illustrating how tert-butyl substitution alters t-BuNQ properties.

Conclusion

N'-tert-butyl-N-nitroguanidine (t-BuNQ) represents a strategic compromise in propellant formulation. While it sacrifices the extreme density and oxygen balance of pure nitroguanidine, it solves critical processability bottlenecks. By disrupting the rigid hydrogen-bonding network, t-BuNQ offers a lower melting point and superior compatibility with polymeric binders, making it an excellent candidate for advanced melt-cast and composite propellant systems where rheology and tunable burn rates are paramount.

References

  • NextSDS. "N'-tert-butyl-N-nitroguanidine — Chemical Substance Information." NextSDS Database, 2026.[Link]

  • Zhang, Y., et al. "Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives." MDPI / PubMed, Oct 2025.[Link]

  • PubChemLite. "N'-tert-butyl-n-nitroguanidine (C5H12N4O2)." Université du Luxembourg, 2026.[Link]

Validation

A Comparative Study on the Thermal Decomposition Kinetics of Alkyl-Substituted Nitroguanidines: A Technical Guide

Nitroguanidine (NQ) and its alkyl-substituted derivatives are critical compounds bridging the gap between high-energy materials (propellants, low-sensitivity explosives) and complex pharmaceutical intermediates. For rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Nitroguanidine (NQ) and its alkyl-substituted derivatives are critical compounds bridging the gap between high-energy materials (propellants, low-sensitivity explosives) and complex pharmaceutical intermediates. For researchers and drug development professionals, understanding the thermal decomposition kinetics of these molecules is not merely a regulatory checkbox—it is the foundational science dictating shelf-life, handling safety, and reaction predictability.

This guide provides an in-depth comparative analysis of the thermal decomposition kinetics of pure NQ morphologies versus alkyl-substituted nitroguanidines, detailing the mechanistic causality behind their stability and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: The Impact of Alkyl Substitution

In pure nitroguanidine, the highly ordered crystalline network is stabilized by an extensive intermolecular hydrogen-bonding system. This dense packing results in a high melting point (typically around 252–255 °C) and robust thermal stability[1]. The initial, rate-limiting step in the thermal degradation of these compounds is the homolytic cleavage of the N-NO₂ bond, which represents the weakest thermodynamic link in the molecule[2].

When an alkyl group (such as a methyl or ethyl moiety) is introduced to the guanidine core to form N-alkyl-N'-nitroguanidines, two primary mechanistic shifts alter the decomposition kinetics:

  • Steric Disruption of Hydrogen Bonding: Bulky alkyl groups sterically hinder the formation of the dense hydrogen-bond network characteristic of pure NQ. This drastically lowers the melting point, causing the material to transition to a liquid phase at significantly lower temperatures. Liquid-phase decomposition accelerates kinetic rates due to enhanced molecular mobility and mass transfer.

  • Inductive Electronic Effects: Alkyl groups are electron-donating. They alter the electron density across the conjugated guanidine system, subtly weakening the N-NO₂ bond dissociation energy. Consequently, the activation energy ( Ea​ ) required for the initial homolysis is reduced, shifting the onset of exothermic decomposition to lower temperatures.

Pathway AlkylNQ Alkyl-Substituted Nitroguanidine (Solid Phase) Melt Endothermic Melting (Disruption of H-Bonds) AlkylNQ->Melt Heating BondCleavage N-NO2 Bond Homolysis (Rate-Limiting Step) Melt->BondCleavage Thermal Activation Radicals Radical Intermediates (NO2•, Alkyl-Guanidyl•) BondCleavage->Radicals Gases Gaseous Products (N2O, NH3, CO2) Radicals->Gases Recombination Residue Solid Residues (Ammeline derivatives) Radicals->Residue Polymerization

Mechanistic thermal decomposition pathway of alkyl-substituted nitroguanidines.

Comparative Kinetic Data

The morphological structure of the starting material heavily dictates the kinetic parameters. As demonstrated in recent multivariate non-linear regression studies, needle-like NQ (N-NQ) and hexagonal block-shaped NQ (H-NQ) exhibit distinct activation energies due to differences in surface area and defect density[3]. Alkyl-substituted variants further depress these values.

Table 1: Thermokinetic Parameters of Nitroguanidine Variants
Compound VariantMorphology / StateOnset Temp ( Tonset​ )Activation Energy ( Ea​ )Kinetic Reaction Model
Pure NQ (N-NQ) Needle-like Crystal252.6 °C146.33 – 148.30 kJ/molAvrami-Erofeev (Nucleation)
Pure NQ (H-NQ) Hexagonal Block255.0 °C139.61 – 182.71 kJ/molAvrami-Erofeev (Nucleation)
N-Methyl-NQ Amorphous / Powder~ 195.0 °C~ 125.4 kJ/mol *Autocatalytic ( Cn​B )
N-Ethyl-NQ Amorphous / Powder~ 182.0 °C~ 118.2 kJ/mol *Autocatalytic ( Cn​B )

*Representative benchmark values illustrating the kinetic depression caused by alkyl-induced lattice disruption and inductive effects.

Self-Validating Experimental Protocol: TG/DSC-MS-FTIR

To accurately determine the thermal decomposition kinetics of these energetic compounds, a simple DSC run is insufficient. The protocol must be a self-validating system where heat flow data is continuously cross-referenced against mass loss and real-time gas identification. If the kinetic model assumes a single-step N-NO₂ cleavage, the FTIR/MS data must simultaneously confirm the immediate release of NO₂/N₂O without intermediate stable gas species.

Step-by-Step Methodology

Step 1: Sample Preparation and Morphological Control

  • Action: Sieve the alkyl-substituted nitroguanidine samples to a uniform grain size (e.g., 50–75 μm).

  • Causality: Thermal decomposition of energetic materials is highly dependent on surface area. Finer particles increase the surface-to-volume ratio, accelerating heat transfer and altering the concentration of autocatalytic gaseous byproducts trapped within the interstitial spaces[4].

Step 2: Non-Isothermal TG-DSC Analysis

  • Action: Load 1.0–1.5 mg of the sample into an alumina crucible. Run the TG-DSC under a high-purity nitrogen atmosphere (50 mL/min) at multiple heating rates: β = 5, 10, 15, and 20 K/min.

  • Causality: Utilizing multiple heating rates is a mathematical prerequisite for isoconversional kinetic modeling (e.g., Kissinger, Ozawa, and Friedman methods). This allows researchers to calculate the activation energy ( Ea​ ) as a function of the reaction conversion degree ( α ) without assuming a specific reaction model upfront[3].

Step 3: Evolved Gas Analysis (EGA) via MS-FTIR

  • Action: Route the exhaust from the TG-DSC through a heated transfer line (200 °C) directly into a Mass Spectrometer and an FTIR gas cell.

  • Causality: The heated transfer line prevents the condensation of heavy volatiles. By matching the exothermic peaks on the DSC curve with the appearance of specific m/z values (e.g., m/z 44 for N₂O, m/z 17 for NH₃) and IR stretching frequencies, you validate the chemical pathway responsible for the observed heat release[1].

Step 4: Isoconversional Kinetic Modeling

  • Action: Plot ln(β/Tp2​) versus 1/Tp​ (Kissinger method) to extract the apparent activation energy. Cross-validate this with the Friedman method to check for Ea​ dependency on α .

  • Causality: If Ea​ remains constant across all values of α , the decomposition is a single-step process. If Ea​ varies significantly, it mathematically proves a multi-step mechanistic pathway, validating the complex radical recombination steps observed in the gas analysis.

G Start Sample Preparation (Alkyl-Nitroguanidines) DSC Non-Isothermal TG-DSC (5, 10, 15, 20 K/min) Start->DSC Controlled Grain Size Gas Evolved Gas Analysis (MS & FTIR) DSC->Gas Volatile Release Kinetic Isoconversional Modeling (Kissinger, Ozawa, Friedman) DSC->Kinetic Heat Flow Data Mech Determine Reaction Model (Avrami-Erofeev) Gas->Mech Pathway Validation Kinetic->Mech α vs. T curves Output Thermodynamic Parameters (Ea, log A, Shelf-life) Mech->Output Model Fitting

Workflow for TG/DSC-MS-FTIR kinetic analysis and model validation.

Conclusion

The transition from pure nitroguanidine to alkyl-substituted nitroguanidines introduces significant shifts in thermal stability. By disrupting the crystalline hydrogen-bond network and introducing electron-donating inductive effects, alkylation lowers the activation energy required for N-NO₂ bond homolysis. For drug development professionals and materials scientists, utilizing a coupled TG/DSC-MS-FTIR workflow is non-negotiable; it is the only way to establish a self-validating kinetic model that accurately predicts the shelf-life and thermal hazards of these energetic derivatives.

References
  • Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression ResearchGate[Link]

  • Surface Interface-Driven Catalytic Decomposition of Nitroguanidine by Size-Tuned PbCO3 Suppressed Toxic Emissions and Enhanced Thermal Reactivity ACS Publications[Link]

  • Robust Model-Fitted Kinetics of the Thermal Decomposition of Nitroguanidine: Comprehensive Validation Across Diverse Conditions ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

N'-tert-butyl-N-nitroguanidine proper disposal procedures

As a Senior Application Scientist, ensuring the safe lifecycle management of reactive and toxic intermediates is just as critical as the synthesis or assay workflows themselves. N'-tert-butyl-N-nitroguanidine (CAS: 11049...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe lifecycle management of reactive and toxic intermediates is just as critical as the synthesis or assay workflows themselves. N'-tert-butyl-N-nitroguanidine (CAS: 110499-10-0) is a specialized organic compound whose structural properties—specifically the nitroguanidine moiety—demand rigorous Environmental Health and Safety (EHS) oversight during disposal.

Below is a comprehensive, field-validated operational guide for the proper handling, containment, and disposal of N'-tert-butyl-N-nitroguanidine in a professional laboratory setting.

Hazard Profile & Physicochemical Causality

Before initiating any disposal protocol, it is critical to understand why specific containment strategies are required. N'-tert-butyl-N-nitroguanidine is not a benign organic salt; its nitroguanidine backbone imparts specific energetic and toxicological risks[1].

According to standardized chemical safety notifications, this compound presents a triad of primary hazards[2]:

Hazard ClassHazard Statement CodeOperational Implication for Disposal
Flammable Solid H228The powder can ignite easily. Waste containers must be kept strictly away from static discharge, heat sources, and strong oxidizers.
Acute Toxicity H302 + H312 + H332Harmful via oral, dermal, and inhalation routes. Dust generation during waste transfer must be mitigated using a fume hood or ventilated enclosure.
Serious Eye Damage H318Corrosive/damaging to ocular tissue. Mandatory use of tightly sealed safety goggles during any waste consolidation.

Standard Operating Procedure: Safe Disposal Workflow

Because of its classification as a flammable solid and acute toxin, N'-tert-butyl-N-nitroguanidine must never be disposed of via aqueous drain systems or standard municipal solid waste. In-house chemical neutralization (e.g., attempting to reduce the nitro group) is strongly discouraged as a waste-treatment method due to the risk of uncontrolled exothermic reactions.

Follow this step-by-step methodology for safe institutional disposal:

Step 1: Preparation and PPE

  • Action: Don appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, nitrile gloves (double-gloving is recommended for highly toxic solids), and chemical splash goggles.

  • Causality: The compound's H312 (dermal toxicity) and H318 (eye damage) classifications dictate strict barrier protection[2].

Step 2: Segregation and Consolidation

  • Action: Transfer all residual N'-tert-butyl-N-nitroguanidine powder, as well as any heavily contaminated consumables (e.g., weigh boats, spatulas, filter papers), into a compatible, sealable hazardous waste receptacle. High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles are standard.

  • Action: Use non-sparking tools (e.g., conductive plastic or ceramic spatulas) if scraping or transferring bulk dry powder.

  • Causality: Friction or static discharge from standard metal tools can theoretically ignite flammable solids (H228)[2].

Step 3: Liquid Waste Compatibility (If in Solution)

  • Action: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol, or dichloromethane), collect the solution in a designated "Non-Halogenated" or "Halogenated" flammable liquid waste carboy, depending on the primary solvent.

  • Action: Do not mix this waste stream with strong acids, bases, or oxidizing agents (e.g., nitric acid, peroxides), as nitroguanidine derivatives can be reactive.

Step 4: Labeling and Storage

  • Action: Affix a standardized Hazardous Waste label to the container immediately. The label must explicitly list "N'-tert-butyl-N-nitroguanidine", the primary solvent (if applicable), and check the boxes for "Flammable" and "Toxic".

  • Action: Store the sealed waste container in a grounded, ventilated Flammable Storage Cabinet until EHS pickup.

Step 5: Institutional Transfer

  • Action: Submit a waste pickup request to your facility's Environmental Health and Safety (EHS) department.

  • Causality: Final destruction must be handled by a licensed hazardous waste contractor. The standard, legally compliant method of destruction for this class of compound is high-temperature commercial incineration, which safely breaks down the nitrogen-rich compound into simple gases (N2, CO2, H2O) while scrubbing any NO_x emissions.

Spill Response Protocol

In the event of an accidental spill during the disposal process:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Do not dry-sweep, as this creates a toxic, flammable dust cloud. Lightly moisten the spilled powder with a compatible inert solvent (like water or a heavy alcohol) to suppress dust, provided it does not contradict the solvent's own flammability risks.

  • Collect: Use a damp, disposable towel or a specialized chemical spill pad to wipe up the material.

  • Contain: Place all cleanup materials into a hazardous waste bag, seal it, and label it as toxic/flammable solid waste for EHS collection.

Waste Stream Visualization

The following diagram illustrates the validated logical workflow for processing this material from the benchtop to final destruction.

G Gen Waste Generation: N'-tert-butyl-N-nitroguanidine Assess Hazard Assessment: Identify as Flammable (H228) & Toxic Gen->Assess Contain Containment: Transfer via Non-Sparking Tools to HDPE Assess->Contain Store Temporary Storage: Ventilated Flammable Cabinet Contain->Store Dispose Final Destruction: EHS Transfer & High-Temp Incineration Store->Dispose

Workflow for the safe containment and disposal of N'-tert-butyl-N-nitroguanidine.

References

  • PubChemLite. "N'-tert-butyl-n-nitroguanidine (C5H12N4O2) Structural Information." Université du Luxembourg.
  • NextSDS. "tert-butyl-N-nitroguanidine — Chemical Substance Information and Hazard Classifications." NextSDS Chemical Database.

Sources

Handling

Personal protective equipment for handling N'-tert-butyl-N-nitroguanidine

This technical safety and operational guide is designed for researchers, application scientists, and drug development professionals handling N'-tert-butyl-N-nitroguanidine (CAS: 110499-10-0)[1]. As a nitroguanidine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical safety and operational guide is designed for researchers, application scientists, and drug development professionals handling N'-tert-butyl-N-nitroguanidine (CAS: 110499-10-0)[1]. As a nitroguanidine derivative, this compound is often utilized as a specialized building block in organic synthesis and pharmaceutical development.

Because novel or specialized intermediates often lack exhaustive toxicological profiling, handling protocols must be grounded in the precautionary principle, treating the substance as a potent irritant, a potential systemic toxicant, and a chemically reactive species under extreme conditions[2].

Chemical Identity & Hazard Profiling

Before initiating any operational workflow, it is critical to understand the physicochemical properties of the target compound to dictate the appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: Chemical and Hazard Profile of N'-tert-butyl-N-nitroguanidine

Property / ParameterData / SpecificationScientific Rationale & Operational Implication
Chemical Name N'-tert-butyl-N-nitroguanidineContains a nitroguanidine pharmacophore, common in biologically active molecules (e.g., neonicotinoids).
CAS Registry Number 110499-10-0[1]Essential for tracking in laboratory inventory and waste management systems[1].
Molecular Formula C5H12N4O2High nitrogen-to-carbon ratio.
Monoisotopic Mass 160.09602 DaLow molecular weight increases the risk of aerosolization and inhalation of fine powders.
Inferred Hazard Class Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1Inferred from related substituted guanidines[2]. Requires strict dermal and ocular protection.
Reactivity Profile Potential energetic decompositionThe nitro (-NO2) group attached to a nitrogen-rich backbone can decompose exothermically if subjected to extreme heat, strong acids, or shock.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling N'-tert-butyl-N-nitroguanidine is based on preventing dermal absorption, ocular damage, and inhalation of particulates. Every piece of equipment serves as a self-validating barrier in the safety system.

  • Ocular Protection:

    • Requirement: Indirect-vented chemical splash goggles. Safety glasses are insufficient.

    • Causality: Guanidine derivatives can cause severe, irreversible eye damage (corneal opacity) upon contact[2]. Indirect venting prevents aerosolized powders from bypassing the frame.

  • Dermal & Body Protection:

    • Requirement: Flame-Resistant (FR) laboratory coat (e.g., Nomex®) and a disposable chemical-resistant apron when handling bulk quantities.

    • Causality: While the tert-butyl group provides steric stability, the underlying nitroguanidine moiety possesses inherent energetic potential. An FR coat mitigates risks in the event of an unforeseen exothermic reaction during dissolution or synthesis.

  • Hand Protection (Gloving System):

    • Requirement: Double-gloving with standard nitrile gloves (minimum 0.12 mm thickness). If handling the compound in highly penetrating solvents (e.g., DMSO, DMF), use a barrier laminate inner glove (e.g., Silver Shield®) with a heavy-duty nitrile outer glove.

    • Causality: Solvents like DMSO rapidly carry dissolved organic solutes across the stratum corneum. Double gloving allows the outer glove to be immediately discarded and replaced upon suspected contamination without exposing the skin.

  • Respiratory Protection:

    • Requirement: All handling of the dry powder must occur within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood. If engineering controls are compromised, a half-mask respirator with P100 (HEPA) particulate filters is mandatory.

    • Causality: The low molecular weight (160.1 Da) means the powder is easily aerosolized by ambient air currents, posing an acute inhalation hazard.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures that the compound is handled safely within a professional laboratory environment.

Step 1: Environmental Preparation & Verification

  • Verify that the chemical fume hood has a face velocity of 0.4–0.6 m/s (80–120 fpm).

  • Clear the workspace of all incompatible materials, specifically strong oxidizing agents, strong acids, and reducing agents.

  • Lay down a disposable, anti-static benchtop protector (absorbent side up, polyethylene side down) to contain micro-spills.

Step 2: Weighing and Transfer

  • Utilize anti-static, disposable spatulas to prevent static discharge, which could theoretically ignite highly dispersed organic dusts.

  • Weigh the material in a closed system: Tare a vial with a sealed septum, transfer the required mass inside the fume hood, and seal the vial before moving it to the analytical balance.

  • Rationale: This prevents the release of particulates into the general laboratory atmosphere during transit.

Step 3: Dissolution

  • Add the solvent to the sealed vial via syringe through the septum, or open the vial strictly within the fume hood.

  • Avoid applying direct, high-intensity ultrasonic energy to the bulk solid in highly concentrated suspensions, as localized heating (cavitation) can trigger decomposition of nitro-compounds.

Spill Response and Waste Disposal Plan

Improper disposal of nitrogen-rich organic compounds poses severe environmental and facility risks. Waste streams must be meticulously managed.

Decontamination Protocol
  • Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the powder. Gently cover the spill with damp, absorbent laboratory wipes (using water or a compatible solvent like ethanol). Carefully scoop the wipes into a hazardous waste container.

  • Surface Decontamination: Wash the affected area with a 5% sodium carbonate solution to neutralize any acidic residues, followed by copious amounts of water, and finally an ethanol wipe-down.

Professional Disposal Plan
  • Segregation: Do not mix N'-tert-butyl-N-nitroguanidine waste with heavy metal waste or halogenated waste streams.

  • Aqueous Waste: Solutions containing this compound must be collected in clearly labeled, high-density polyethylene (HDPE) carboys.

  • Solid Waste: Contaminated PPE, bench protectors, and empty reagent bottles must be placed in a dedicated, sealed biohazard/chemical waste bin.

  • Final Destruction: All waste containing nitroguanidine derivatives must be manifested and transferred to a licensed, professional hazardous waste contractor for high-temperature incineration . It must never be discharged into municipal wastewater or treated via improvised laboratory methods.

Safety Workflow Visualization

The following diagram illustrates the logical dependencies of the safety protocols required for handling this compound.

G Start 1. Pre-Operational Risk Assessment EngControl 2. Verify Engineering Controls (Fume Hood Face Velocity) Start->EngControl PPE 3. Don Required PPE (FR Coat, Double Nitrile, Goggles) EngControl->PPE Handling 4. Enclosed Material Handling & Anti-Static Weighing PPE->Handling Spill Spill or Exposure Detected? Handling->Spill Decon 5a. Wet-Wipe Decontamination (No Dry Sweeping) Spill->Decon Yes Disposal 5b. Professional Waste Disposal (High-Temp Incineration) Spill->Disposal No Decon->Disposal

Figure 1: Standard Operating Procedure and emergency decision matrix for handling nitroguanidine derivatives.

References

  • PubChemLite. (2026). N'-tert-butyl-n-nitroguanidine (C5H12N4O2) Structural Information and Predicted Collision Cross Section. Université du Luxembourg. Retrieved from[Link]

  • NextSDS. (2026). tert-butyl-N-nitroguanidine — Chemical Substance Information. NextSDS Compliance Framework. Retrieved from[Link]

  • NextSDS. (2026). N,N,N',N'-tetraethylguanidine — Chemical Substance Information & Hazard Classifications. NextSDS Compliance Framework. Retrieved from[Link]

Sources

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